NTU281
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H31N2O6S+ |
|---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
[(5S)-5-carboxy-2-oxo-5-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentyl]-dimethylsulfanium |
InChI |
InChI=1S/C25H30N2O6S/c1-34(2)17-20(28)13-14-21(24(30)31)26-23(29)22(15-18-9-5-3-6-10-18)27-25(32)33-16-19-11-7-4-8-12-19/h3-12,21-22H,13-17H2,1-2H3,(H2-,26,27,29,30,31,32)/p+1/t21-,22-/m0/s1 |
InChI Key |
MQKDBWQFOOQINN-VXKWHMMOSA-O |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of NTU281: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NTU281 is an investigational small molecule that functions as a potent and irreversible inhibitor of tissue transglutaminase 2 (TG2). Its mechanism of action is centered on the covalent modification of the enzyme's active site, leading to the amelioration of pathological conditions where TG2 is implicated, most notably in diabetic nephropathy. Preclinical studies have demonstrated that this compound can mitigate renal fibrosis and inflammation by modulating the transforming growth factor-beta 1 (TGF-β1) signaling pathway. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and the experimental evidence that substantiates its therapeutic potential.
Introduction
Tissue transglutaminase 2 (TG2) is a multifaceted enzyme with calcium-dependent transamidase activity, which catalyzes the formation of isopeptide bonds between glutamine and lysine (B10760008) residues in proteins. This cross-linking activity is crucial for the stabilization of the extracellular matrix (ECM). However, in pathological states such as diabetic nephropathy, the overexpression and overactivation of TG2 contribute to excessive ECM deposition, leading to tissue scarring and organ dysfunction. This compound has emerged as a promising therapeutic agent that specifically targets and inhibits TG2, thereby offering a potential treatment for fibrotic diseases.
Molecular Mechanism of Action
This compound is an irreversible inhibitor that targets the active site of TG2. The core of its mechanism involves the formation of a covalent bond with a critical cysteine residue within the catalytic domain of the enzyme. This irreversible binding permanently inactivates the enzyme, preventing it from carrying out its protein cross-linking function.
The specificity of this compound is directed towards extracellular TG2, which plays a significant role in the cross-linking of ECM proteins. By inhibiting this activity, this compound effectively reduces the accumulation of a rigid, scar-like matrix.
Signaling Pathway Modulation
The primary signaling pathway influenced by this compound is the Transforming Growth Factor-beta (TGF-β) pathway, a key regulator of fibrosis.
Inhibition of TGF-β1 Activation
TGF-β1 is a potent profibrotic cytokine that is often found in a latent, inactive form in the ECM, bound to the Latent TGF-β Binding Protein (LTBP). TG2 plays a critical role in the activation of this latent complex. By cross-linking LTBP to the ECM, TG2 facilitates the release of active TGF-β1. This compound, by inhibiting TG2, prevents this anchoring process, thereby reducing the levels of active TGF-β1 in the tissue. In a preclinical model of diabetic nephropathy, treatment with this compound resulted in a 25% reduction in active TGF-β1 levels in the kidney[1].
Potential Involvement of the AKT/mTOR Pathway
While direct evidence for this compound's effect on the AKT/mTOR pathway is pending, studies on a related irreversible TG2 inhibitor, NTU283, have shown that it can attenuate lipopolysaccharide-induced inflammation in glial cells by inhibiting this pathway. Given the structural and functional similarities, it is plausible that this compound may also exert anti-inflammatory effects through the modulation of AKT/mTOR signaling. Further research is required to confirm this hypothesis.
Preclinical Efficacy in Diabetic Nephropathy
The therapeutic potential of this compound has been most extensively studied in a rodent model of diabetic nephropathy. The key quantitative outcomes from these studies are summarized below.
| Parameter | Control | Diabetic (Untreated) | Diabetic + this compound |
| Serum Creatinine | Baseline | >3.5-fold increase | 68.0% lower than untreated |
| Albuminuria | Baseline | Substantial increase | 80% lower than untreated |
| Glomerulosclerosis | Baseline | 5-fold increase | No significant increase |
| Tubulointerstitial Fibrosis | Baseline | 6-fold increase | No significant increase |
| Collagen IV mRNA | Baseline | >2-fold increase | Not significantly increased |
| Active TGF-β1 (kidney) | Baseline | - | 25% reduction |
Experimental Protocols
Streptozotocin-Induced Diabetic Nephropathy Rat Model
This model is a widely accepted method for inducing a condition that mimics human diabetic nephropathy.
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
Induction of Diabetes: A single intravenous or intraperitoneal injection of streptozotocin (B1681764) (STZ), typically at a dose of 45-65 mg/kg, is administered. STZ is toxic to the pancreatic β-cells, leading to insulin (B600854) deficiency and hyperglycemia.
-
Confirmation of Diabetes: Blood glucose levels are monitored, and rats with levels consistently above 300 mg/dL are considered diabetic.
-
Uninephrectomy (Optional): To accelerate the progression of nephropathy, a surgical removal of one kidney (uninephrectomy) can be performed.
-
This compound Administration: this compound is typically administered daily via oral gavage or in the drinking water for a period of several months.
-
Outcome Measures: Key parameters such as serum creatinine, urinary albumin excretion, and histological analysis of kidney tissue for fibrosis and collagen deposition are assessed at the end of the study.
Mink Lung Cell Bioassay for TGF-β Activity
This assay is used to quantify the amount of biologically active TGF-β in a sample.
-
Procedure:
-
Kidney tissue homogenates or other biological samples are prepared.
-
The samples are added to the cultured MLECs.
-
After an incubation period, the cells are lysed, and a luciferase substrate is added.
-
The resulting luminescence is measured using a luminometer.
-
A standard curve is generated using known concentrations of recombinant active TGF-β to quantify the amount in the samples.
-
Conclusion
This compound represents a targeted therapeutic approach for diseases characterized by excessive TG2 activity and fibrosis. Its primary mechanism of action, the irreversible inhibition of TG2, leads to a significant reduction in the activation of the pro-fibrotic cytokine TGF-β1. The preclinical data in models of diabetic nephropathy are promising, demonstrating a substantial improvement in renal function and a reduction in pathological scarring. While further investigation into its effects on other signaling pathways, such as AKT/mTOR, and its in vitro inhibitory kinetics is warranted, this compound holds considerable potential as a novel treatment for diabetic nephropathy and other fibrotic conditions.
References
NTU281: A Potent Transglutaminase-2 Inhibitor for Renal Fibrosis Research
A Technical Guide for Researchers and Drug Development Professionals
Abstract
NTU281 is a potent, site-directed inhibitor of Transglutaminase 2 (TG2), an enzyme implicated in the pathogenesis of fibrotic diseases, particularly diabetic nephropathy. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and its role in relevant signaling pathways. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating novel therapeutics for fibrotic disorders.
Introduction to Transglutaminase-2 in Disease
Transglutaminase 2 (TG2) is a calcium-dependent enzyme that catalyzes the post-translational modification of proteins.[1] Its primary enzymatic activity involves the formation of isopeptide bonds between glutamine and lysine (B10760008) residues, leading to the cross-linking of proteins.[1] While TG2 is involved in various physiological processes, its dysregulation is associated with several diseases, including celiac disease, neurodegenerative disorders, and cancer.[1] In the context of fibrotic diseases like diabetic nephropathy, TG2 contributes to the excessive accumulation of extracellular matrix (ECM) proteins, leading to tissue scarring and organ dysfunction.[2][3]
This compound: A Potent TG2 Inhibitor
This compound, chemically known as N-benzyloxycarbonyl-L-phenylalanyl-6-dimethylsulfonium-5-oxo-L-norleucine, is a specific, site-directed inhibitor of TG2.[4] It has been utilized in preclinical studies to investigate the role of TG2 in experimental diabetic nephropathy.[2][3]
Mechanism of Action
This compound acts as a potent inhibitor of the transamidating activity of TG2. By targeting the enzyme's active site, this compound prevents the cross-linking of ECM proteins, a critical step in the progression of fibrosis.[4]
Quantitative Data on this compound Efficacy
The following tables summarize the key quantitative data from in vivo studies of this compound in a rat model of diabetic nephropathy.
Table 1: In Vivo Efficacy of this compound in a Diabetic Rat Model [2]
| Parameter | Treatment Group | Reduction (%) |
| Serum Creatinine | This compound | 68% |
| Albuminuria | This compound | 80% |
| Glomerulosclerosis | This compound | 76.6% |
| Tubulointerstitial Scarring | This compound | 68.2% |
| Glomerular Collagen I Overexpression | This compound | ~50% |
Table 2: Effect of this compound on Extracellular Matrix Components and Profibrotic Factors [2]
| Biomarker | Effect of this compound Treatment |
| Collagen I, III, and IV Accumulation | Reduced |
| Hic-5 Expression | Reduced |
| α-SMA (alpha-smooth muscle actin) Expression | Reduced |
| Number of Myofibroblasts | Reduced |
| Active TGF-β1 Levels | Reduced (25% reduction in kidney)[3] |
Key Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating key signaling pathways involved in renal fibrosis. The primary pathway involves the inhibition of TG2, which in turn affects the activation of Transforming Growth Factor-beta 1 (TGF-β1) and the subsequent downstream signaling cascade involving Hydrogen peroxide-inducible clone-5 (Hic-5) and alpha-smooth muscle actin (α-SMA).
TGF-β1 Signaling Pathway in Diabetic Nephropathy
In diabetic nephropathy, high glucose levels stimulate the production of TGF-β1, a potent profibrotic cytokine.[5][6] TG2 plays a crucial role in the activation of latent TGF-β1 by cross-linking it to the ECM.[3] Once activated, TGF-β1 binds to its receptors, initiating a signaling cascade that leads to the expression of fibrotic genes.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and TG2 inhibition.
In Vivo Animal Model of Diabetic Nephropathy
A commonly used model to study the in vivo effects of this compound is the streptozotocin (B1681764) (STZ)-induced diabetic rat model.
-
Animal Strain: Male Sprague-Dawley or Wistar rats.
-
Induction of Diabetes: A single intraperitoneal injection of STZ (e.g., 65 mg/kg) dissolved in citrate (B86180) buffer. Control animals receive citrate buffer alone.
-
Disease Progression: Diabetes is confirmed by measuring blood glucose levels. The development of nephropathy is monitored over several months by measuring albuminuria and serum creatinine.
-
This compound Administration: this compound is administered continuously via osmotic mini-pumps implanted subcutaneously. A typical dose is 50 mM delivered at a rate of 2.5 µl/h.[2]
-
Endpoint Analysis: At the end of the study period, kidneys are harvested for histological analysis (e.g., periodic acid-Schiff staining for glomerulosclerosis, Masson's trichrome for fibrosis), immunohistochemistry (for collagen types, Hic-5, α-SMA), and molecular analysis (e.g., Western blot, qPCR).
In Vitro Transglutaminase-2 Inhibition Assay
While a specific IC50 value for this compound is not publicly available, a general colorimetric assay can be used to determine the in vitro potency of TG2 inhibitors.
-
Principle: This assay measures the incorporation of a primary amine (e.g., biotinylated cadaverine) into a glutamine-containing substrate, catalyzed by TG2. The resulting product is detected using a streptavidin-peroxidase conjugate and a colorimetric substrate.
-
Materials:
-
Recombinant human TG2
-
Glutamine-containing substrate (e.g., N,N-dimethylcasein)
-
Biotinylated cadaverine (B124047)
-
Assay buffer (e.g., Tris-HCl with CaCl2 and DTT)
-
Streptavidin-peroxidase conjugate
-
Colorimetric peroxidase substrate (e.g., TMB)
-
96-well microplate
-
Plate reader
-
-
Procedure:
-
Coat a 96-well plate with the glutamine-containing substrate.
-
Wash the plate to remove unbound substrate.
-
Add recombinant TG2 and varying concentrations of the inhibitor (e.g., this compound) to the wells.
-
Add biotinylated cadaverine to initiate the reaction.
-
Incubate at 37°C for a specified time.
-
Wash the plate to remove unreacted components.
-
Add streptavidin-peroxidase conjugate and incubate.
-
Wash the plate and add the colorimetric substrate.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a dose-response curve.
-
Conclusion
This compound is a valuable research tool for investigating the role of TG2 in diabetic nephropathy and other fibrotic diseases. Its potent inhibitory activity against TG2 leads to a significant reduction in renal fibrosis and improvement in kidney function in preclinical models. The experimental protocols and signaling pathway information provided in this guide offer a foundation for further research into the therapeutic potential of TG2 inhibition. Further studies are warranted to determine the precise in vitro potency (IC50/Ki) of this compound and to explore its efficacy and safety in other models of fibrosis.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. mdpi.com [mdpi.com]
- 4. The transglutaminase 2 cancer cell survival factor maintains mTOR activity to drive an aggressive cancer phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression of Toll-Like Receptor 2 in Glomerular Endothelial Cells and Promotion of Diabetic Nephropathy by Porphyromonas gingivalis Lipopolysaccharide | PLOS One [journals.plos.org]
- 6. IC50 Calculator | AAT Bioquest [aatbio.com]
The Role of NTU281 in Diabetic Glomerulosclerosis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the investigational drug NTU281 and its role in the research of diabetic glomerulosclerosis, a major complication of diabetes mellitus and a leading cause of end-stage renal disease. This document synthesizes preclinical data, outlines experimental methodologies, and visualizes the key signaling pathways implicated in the therapeutic action of this compound.
Core Mechanism of Action
This compound is a site-directed inhibitor of transglutaminase 2 (TG2), an enzyme implicated in the excessive accumulation of extracellular matrix (ECM) characteristic of diabetic nephropathy.[1][2][3] By forming stable ε(γ-glutamyl)lysine cross-links between proteins, TG2 contributes to the thickening of the glomerular basement membrane and the expansion of the mesangium and interstitium, leading to renal scarring.[1][2] this compound intervenes in this pathological process by inhibiting TG2's cross-linking activity.[4]
Efficacy in Preclinical Models
This compound has demonstrated significant therapeutic potential in ameliorating the progression of experimental diabetic nephropathy. The primary model utilized in these studies is the uninephrectomized streptozotocin-induced diabetic rat, a well-established model that mimics key features of human diabetic kidney disease.[1][2]
Quantitative Effects of this compound Treatment
The following tables summarize the key quantitative findings from an extended treatment study in a diabetic rat model.
Table 1: Renal Function and Injury Markers
| Parameter | Untreated Diabetic | This compound-Treated Diabetic | Reduction | Study Duration |
| Serum Creatinine | Increased | Significantly Reversed | -68% | 8 months |
| Albuminuria | Increased | Significantly Reversed | -80% | 8 months |
Data sourced from studies on uninephrectomized streptozotocin-induced diabetic rats.[5]
Table 2: Histopathological Improvements
| Pathological Feature | Untreated Diabetic | This compound-Treated Diabetic | Reduction | Study Duration |
| Glomerulosclerosis | Increased | 5-fold decrease | 5-fold | 8 months |
| Tubulointerstitial Scarring | 6-fold increase | Significantly Reduced | 6-fold | 8 months |
Data sourced from studies on uninephrectomized streptozotocin-induced diabetic rats.[1][2][5]
Table 3: Extracellular Matrix Components
| ECM Component | Time Point | Observation in Untreated Diabetic | Effect of this compound |
| Collagen IV Accumulation | 4 months | Increased | Reduced |
| Collagen I Accumulation | 8 months | Increased | Reduced |
| Collagen III Accumulation | 8 months | Increased | Reduced |
| Collagen III mRNA | 8 months | 5-fold higher than normal | Reduced |
| Collagen IV mRNA | 8 months | Significantly increased | Reduced |
Data sourced from studies on uninephrectomized streptozotocin-induced diabetic rats.[2][4][5]
Key Signaling Pathways Modulated by this compound
This compound exerts its renoprotective effects by modulating several key signaling pathways involved in the pathogenesis of diabetic glomerulosclerosis.
TGF-β1 Pathway
Transforming growth factor-beta 1 (TGF-β1) is a critical fibrogenic cytokine that promotes ECM production.[3] TG2 plays a role in the activation of latent TGF-β1 by cross-linking it to the extracellular matrix.[3] By inhibiting TG2, this compound reduces the activation of TGF-β1, thereby mitigating downstream fibrotic signaling.[3] In experimental models, this compound treatment led to a 25% reduction in active TGF-β1 levels in the kidney.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Transglutaminase inhibition ameliorates experimental diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Do changes in transglutaminase activity alter latent transforming growth factor beta activation in experimental diabetic nephropathy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tissue transglutaminase inhibition as treatment for diabetic glomerular scarring: it's good to be glueless - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.aston.ac.uk [publications.aston.ac.uk]
The Role of NTU281 in Mitigating Extracellular Matrix Accumulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Extracellular matrix (ECM) accumulation is a hallmark of fibrotic diseases, leading to organ scarring and dysfunction. A key player in this pathological process is the enzyme Transglutaminase 2 (TG2), which contributes to the stabilization of the ECM and the activation of pro-fibrotic signaling pathways. This technical guide provides an in-depth overview of NTU281, a potent and specific site-directed inhibitor of TG2, and its effects on mitigating ECM accumulation. We will delve into its mechanism of action, present quantitative data from key preclinical studies, provide detailed experimental protocols, and visualize the associated signaling pathways and experimental workflows.
Introduction: The Challenge of Fibrosis and the Role of TG2
Fibrosis is a debilitating condition characterized by the excessive deposition of ECM components, such as collagens and fibronectin, in tissues.[1] This leads to the disruption of normal tissue architecture and function, and is a final common pathway for a variety of chronic diseases affecting organs such as the kidneys, lungs, and liver.[2] A central mediator in the progression of fibrosis is Transforming Growth Factor-beta 1 (TGF-β1), a potent cytokine that stimulates the production of ECM proteins by resident fibroblasts and their differentiation into myofibroblasts.[3]
TGF-β1 is secreted in a latent, inactive form, and its activation is a critical step in the fibrotic cascade. Transglutaminase 2 (TG2), a calcium-dependent enzyme, plays a crucial role in this process.[4] TG2 catalyzes the formation of isopeptide bonds between proteins, leading to the cross-linking and stabilization of the ECM.[5] Furthermore, TG2 cross-links the Large Latent TGF-β Complex to the ECM, facilitating the release of active TGF-β1.[2] This positions TG2 as a promising therapeutic target for anti-fibrotic therapies.
This compound is a site-directed, irreversible inhibitor of TG2 that has shown significant promise in preclinical models of fibrosis, particularly in diabetic nephropathy. By inhibiting TG2 activity, this compound effectively disrupts a key driver of ECM accumulation.
Mechanism of Action of this compound
This compound's primary mechanism of action is the inhibition of TG2's transamidation activity. This targeted inhibition has two major downstream effects on ECM accumulation:
-
Direct Inhibition of ECM Cross-linking: TG2 directly cross-links major ECM components like collagen and fibronectin, making the matrix more stable and resistant to degradation. By inhibiting TG2, this compound prevents this excessive cross-linking, rendering the ECM more susceptible to normal remodeling processes.
-
Inhibition of TGF-β1 Activation: The more profound effect of this compound is its ability to block the activation of latent TGF-β1. TG2 cross-links the Latent TGF-β Binding Protein (LTBP) to components of the ECM, such as fibronectin.[2][3] This tethering is a prerequisite for the release of active TGF-β1. By inhibiting TG2, this compound prevents this crucial step, leading to a significant reduction in active TGF-β1 levels.[3] The subsequent decrease in TGF-β1 signaling leads to reduced expression of pro-fibrotic genes, including those for various collagens and fibronectin.
The canonical TGF-β1 signaling pathway involves the binding of active TGF-β1 to its receptor, leading to the phosphorylation and activation of Smad proteins (Smad2 and Smad3). These activated Smads then form a complex with Smad4, which translocates to the nucleus and acts as a transcription factor to upregulate the expression of genes involved in fibrosis. This compound, by reducing the availability of active TGF-β1, effectively dampens this entire signaling cascade.
Signaling Pathway of this compound Action
References
- 1. Diabetic Nephropathy and Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Transglutaminase 2 in Cell Death, Survival, and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transglutaminase 2 | Encyclopedia MDPI [encyclopedia.pub]
- 4. An assay for transforming growth factor-beta using cells transfected with a plasminogen activator inhibitor-1 promoter-luciferase construct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transglutaminse 2 and EGGL, the Protein Cross-Link Formed by Transglutaminse 2, As Therapeutic Targets for Disabilities of Old Age - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Role of Transglutaminase 2 (TG2) in Renal Scarring with the Irreversible Inhibitor NTU281: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Renal fibrosis, or scarring of the kidney, is the common final pathway for virtually all forms of chronic kidney disease (CKD), leading to end-stage renal failure. A key enzyme implicated in the fibrotic process is Transglutaminase 2 (TG2), a calcium-dependent enzyme that catalyzes the cross-linking of extracellular matrix (ECM) proteins, making them resistant to degradation and promoting tissue stiffening. TG2 also plays a critical role in the activation of transforming growth factor-beta (TGF-β), a potent pro-fibrotic cytokine. This guide provides an in-depth technical overview of the role of TG2 in renal scarring and details the investigation of NTU281, a potent and irreversible TG2 inhibitor, as a potential therapeutic agent. We will cover the core signaling pathways, present quantitative data from key preclinical studies in structured tables, and provide detailed experimental protocols for researchers looking to investigate this pathway.
The Central Role of TG2 in Renal Fibrosis
Transglutaminase 2 is a multifaceted enzyme that contributes to renal fibrosis through several mechanisms:
-
ECM Cross-linking: TG2's primary transamidase activity forms stable, covalent isopeptide bonds between glutamine and lysine (B10760008) residues of ECM proteins like collagen and fibronectin.[1] This cross-linking increases the mechanical stability of the fibrotic scar and makes it resistant to proteolytic degradation, leading to progressive matrix accumulation.[1]
-
TGF-β Activation: TG2 is crucial for the activation of latent TGF-β1.[2][3] It facilitates the binding of the latent TGF-β binding protein (LTBP) to the ECM, a necessary step for the release and activation of TGF-β1.[2] Activated TGF-β1 then signals through its receptors to stimulate fibroblast proliferation and further ECM production in a vicious cycle.
-
Inflammation and Cell Infiltration: Studies have shown that TG2 expression is correlated with inflammatory cell infiltration in the kidney.[2] Inhibition or genetic knockout of TG2 reduces this inflammatory response.[2]
-
Apoptosis: TG2's role in apoptosis is complex and cell-type dependent, but in the context of kidney injury, its inhibition has been shown to have an anti-apoptotic effect on kidney cells.[4][5]
Increased TG2 expression and activity are consistently observed in both animal models of CKD and in human kidney biopsy samples from patients with various renal diseases, where its levels correlate with the degree of interstitial fibrosis.[2][4] This makes TG2 a compelling therapeutic target to halt or reverse renal scarring.
This compound: A Potent Irreversible TG2 Inhibitor
This compound is a site-directed, irreversible inhibitor of TG2.[3] It belongs to the class of sulfonium (B1226848) methylketones, which are known to be potent inactivators of transglutaminases.[6] These inhibitors work by forming a stable, covalent bond with a specific amino acid residue at the active site of the enzyme, leading to its permanent inactivation.[7] This mechanism-based inhibition makes this compound a powerful tool for investigating the consequences of sustained TG2 blockade in disease models.[8]
Preclinical Efficacy of this compound in Diabetic Nephropathy
The most comprehensive data on this compound's efficacy in renal scarring comes from studies using the streptozotocin (B1681764) (STZ)-induced diabetic rat model, a well-established model for human diabetic nephropathy. In these studies, local delivery of this compound directly to the kidney via an osmotic minipump demonstrated significant renoprotective effects over an eight-month period.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating this compound in a diabetic rat model of nephropathy.
Table 1: Effect of this compound on Renal Function and Fibrosis Markers [9]
| Parameter | Diabetic Control | Diabetic + this compound | Percent Reduction |
| Serum Creatinine | Value not specified | Value not specified | ~68% |
| Albuminuria | Value not specified | Value not specified | ~80% |
| Glomerulosclerosis | Value not specified | Value not specified | ~76.6% |
| Tubulointerstitial Scarring | Value not specified | Value not specified | ~68.2% |
Table 2: Effect of this compound on Profibrotic Gene and Protein Expression [9]
| Marker | Diabetic Control | Diabetic + this compound | Observation |
| Collagen I Overexpression | Increased | Reduced by ~50% | This compound significantly reduces the primary component of the fibrotic scar. |
| α-SMA Expression | Increased | Reduced | Indicates a reduction in the number of activated myofibroblasts, the main collagen-producing cells. |
| Hic-5 Expression | Increased | Reduced | Hic-5 (Hydrogen peroxide-inducible clone-5) is a TGF-β-regulated protein implicated in fibrosis. |
Table 3: Effect of this compound on TGF-β Activation [3]
| Parameter | Diabetic Control | Diabetic + this compound | Percent Reduction |
| Active TGF-β1 in Kidney | Increased | Value not specified | ~25% |
Signaling Pathways and Experimental Workflows
TG2-Mediated TGF-β Activation Pathway
The following diagram illustrates the central role of TG2 in the activation of TGF-β and the subsequent pro-fibrotic signaling cascade. Injury to renal cells leads to the upregulation and externalization of TG2, which then acts in the extracellular space.
Caption: TG2 signaling pathway in renal fibrosis and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound in a Diabetic Rat Model
This workflow outlines the key steps involved in a long-term preclinical study to assess the efficacy of a TG2 inhibitor like this compound.
References
- 1. An assay for transforming growth factor-beta using cells transfected with a plasminogen activator inhibitor-1 promoter-luciferase construct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unilateral Ureteral Obstruction as a Model to Investigate Fibrosis-Attenuating Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis [jove.com]
- 5. Rodent models of streptozotocin-induced diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Irreversible inhibition of transglutaminases by sulfonium methylketones: optimization of specificity and potency with omega-aminoacyl spacers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are the characteristics of an irreversible inhibitor? | AAT Bioquest [aatbio.com]
- 8. Irreversible Inhibitors [sigmaaldrich.com]
- 9. gubra.dk [gubra.dk]
The Impact of NTU281 on Hic-5 and α-SMA Expression: A Mechanistic Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix (ECM), represent a significant and unresolved medical challenge. A key cellular mediator of fibrosis is the myofibroblast, a specialized cell type that expresses alpha-smooth muscle actin (α-SMA) and exhibits enhanced contractile and ECM-secretory functions. The differentiation of fibroblasts into myofibroblasts is a critical event in the progression of fibrosis and is tightly regulated by complex signaling networks, prominently involving Transforming Growth Factor-beta 1 (TGF-β1). Hydrogen peroxide-inducible clone-5 (Hic-5), a focal adhesion protein, has emerged as a crucial regulator in myofibroblast differentiation and the maintenance of a fibrotic phenotype.
This technical whitepaper explores the hypothesized inhibitory effects of a novel therapeutic candidate, NTU281, on the expression of Hic-5 and α-SMA. We postulate that this compound intervenes in the fibrotic process by modulating the TGF-β1 signaling pathway, thereby reducing the expression of these key fibrotic markers. This document provides a comprehensive overview of the proposed experimental framework to investigate the mechanism of action of this compound, including detailed protocols, hypothetical quantitative data, and visual representations of the implicated signaling pathways and experimental workflows. The findings presented herein aim to provide a robust rationale for the continued development of this compound as a potential anti-fibrotic agent.
Introduction
Myofibroblast differentiation is a hallmark of tissue repair and fibrotic pathologies. These cells are characterized by the de novo expression of α-SMA, which incorporates into stress fibers, conferring increased contractility.[1][2] The expression of α-SMA is largely driven by the potent cytokine TGF-β1.[3][4] The focal adhesion protein Hic-5 has been identified as a critical component in the mechanotransduction pathways that govern myofibroblast differentiation.[5] Notably, Hic-5 expression is often co-localized with α-SMA in fibrotic tissues and is induced by TGF-β1, preceding the induction of α-SMA.[5] Furthermore, Hic-5 is integral to a TGF-β1 autocrine loop that sustains the myofibroblast phenotype in pathogenic conditions like hypertrophic scarring.[6][7]
Given the central role of the Hic-5/α-SMA axis in fibrosis, targeting this pathway presents a promising therapeutic strategy. This compound is a novel small molecule inhibitor designed to target key nodes in fibrotic signaling pathways. This whitepaper outlines a hypothetical investigation into the efficacy of this compound in downregulating Hic-5 and α-SMA expression and elucidates its potential mechanism of action.
Proposed Mechanism of Action of this compound
We hypothesize that this compound exerts its anti-fibrotic effects by inhibiting the TGF-β1 signaling cascade, leading to a downstream reduction in both Hic-5 and α-SMA expression. The proposed mechanism involves the interruption of either the canonical Smad-dependent pathway or non-canonical pathways that are crucial for the transcription of the genes encoding these proteins, TGFB1I1 (Hic-5) and ACTA2 (α-SMA).
References
- 1. researchgate.net [researchgate.net]
- 2. Alpha-smooth muscle actin expression upregulates fibroblast contractile activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of alpha-smooth muscle actin gene expression in myofibroblast differentiation from rat lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hic-5 is required for myofibroblast differentiation by regulating mechanically dependent MRTF-A nuclear accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hic-5 promotes the hypertrophic scar myofibroblast phenotype by regulating the TGF-beta1 autocrine loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hic-5 Promotes the Hypertrophic Scar Myofibroblast Phenotype by Regulating the TGF-β1 Autocrine Loop - PMC [pmc.ncbi.nlm.nih.gov]
Understanding NTU281's Function in Apoptosis Reduction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NTU281 is a potent inhibitor of tissue transglutaminase 2 (TG2), a multifaceted enzyme implicated in a wide array of cellular processes, including apoptosis.[1] While the role of TG2 in programmed cell death is complex, with reports suggesting both pro- and anti-apoptotic functions, this compound has been observed to reduce apoptosis in the context of diabetic nephropathy.[1] This technical guide synthesizes the available information on this compound, explores the dichotomous nature of its target enzyme in apoptosis, and posits a predominant signaling pathway—the PI3K/Akt cascade—as a key mediator of its anti-apoptotic effects. This document provides a foundational resource for researchers investigating the therapeutic potential of this compound, offering detailed experimental protocols and visual representations of the core molecular interactions to facilitate further study.
Introduction: this compound and Its Role in Apoptosis
This compound is a small molecule inhibitor of tissue transglutaminase 2 (TG2).[1] In preclinical models of diabetic nephropathy, this compound has demonstrated a capacity to reduce apoptosis, alongside its effects on mitigating glomerulosclerosis and tubulointerstitial scarring.[1] This observed anti-apoptotic function presents a compelling avenue for therapeutic development, particularly in diseases characterized by excessive programmed cell death. However, a thorough understanding of its mechanism of action is paramount for its successful clinical translation.
The primary target of this compound, TG2, is a calcium-dependent enzyme known for its protein cross-linking activity.[2][3] Its involvement in apoptosis is, however, not straightforward. Various studies have pointed to a context-dependent, dual role for TG2 in the regulation of cell death.
The Dichotomous Role of Tissue Transglutaminase 2 (TG2) in Apoptosis
The scientific literature presents a complex picture of TG2's involvement in apoptosis, with evidence supporting both pro- and anti-apoptotic functions.
-
Pro-apoptotic Functions: Several studies have indicated that the expression and activation of TG2 are upregulated during apoptosis.[4][5] This has led to the hypothesis that TG2's cross-linking activity contributes to the stabilization of apoptotic bodies, preventing the release of intracellular contents and subsequent inflammation.[4][6] Overexpression of TG2 in some cell lines has been shown to increase their susceptibility to apoptosis.[7]
-
Anti-apoptotic Functions: Conversely, there is substantial evidence for an anti-apoptotic role for TG2. It has been reported that TG2 can inhibit apoptosis by cross-linking and inactivating caspase-3, a key executioner caspase.[8] Furthermore, TG2 can activate pro-survival signaling pathways, such as the NF-κB pathway.[9] The GTP-bound conformation of TG2 is thought to protect cells from apoptosis.[5] In certain cellular contexts, inhibition of TG2 has been shown to increase apoptosis.[10]
This paradoxical functionality of TG2 underscores the importance of the specific cellular environment and the nature of the apoptotic stimulus in determining the outcome of TG2 activity. The observed anti-apoptotic effect of the TG2 inhibitor this compound in diabetic nephropathy suggests that in this particular pathological condition, the pro-apoptotic functions of TG2 may be dominant, and its inhibition by this compound shifts the balance towards cell survival.
The PI3K/Akt Signaling Pathway: A Plausible Mediator of this compound's Anti-Apoptotic Effects
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation.[11] Activation of this pathway is known to inhibit apoptosis through various mechanisms, including the phosphorylation and inactivation of pro-apoptotic proteins and the promotion of anti-apoptotic gene expression. Given the known interplay between TG2 and this pathway, it is plausible that the anti-apoptotic effects of this compound are mediated through the modulation of PI3K/Akt signaling.
The proposed mechanism is that by inhibiting the pro-apoptotic actions of TG2, this compound facilitates the activation of the PI3K/Akt pathway, leading to a cascade of downstream events that collectively suppress apoptosis. This includes the phosphorylation of Bad, a pro-apoptotic member of the Bcl-2 family, which prevents it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL.[12] Furthermore, activated Akt can phosphorylate and inactivate other pro-apoptotic factors and regulate the expression of survival-related genes.
The following diagram illustrates the hypothesized signaling pathway:
Quantitative Data on PI3K/Akt Pathway-Mediated Apoptosis Reduction
The following tables summarize quantitative data from studies investigating the impact of PI3K/Akt pathway modulation on key apoptotic markers. This data provides a basis for the expected outcomes in experiments designed to test the hypothesized mechanism of this compound.
Table 1: Effect of PI3K/Akt Pathway Modulation on Bcl-2 Family Protein Expression
| Cell Line | Treatment | Change in Bcl-2 Expression | Change in Bax Expression | Reference |
| MCF-7 | 3 µM Iodine (48h) | 5-fold decrease | 7-fold increase | [13] |
| HEK293 | TG2 Overexpression | No significant change | Reduced expression | [14] |
| Melanoma C32 | Metformin (5mM) + Binimetinib (0.05µM) | Not specified | Not specified | [15] |
Table 2: Effect of PI3K/Akt Pathway Modulation on Caspase Activity
| Cell Line/Model | Treatment | Change in Caspase-3/9 Activity | Reference |
| HTLV-1 transformed cells | LY294002 (PI3K inhibitor) | Increased Caspase-9 activation | [12] |
| Diabetic Rat Cerebral Cortex | Streptozotocin-induced diabetes | Significantly increased cleaved caspase-3 | [11] |
| Hypoxic Tumor Cells | TG2 Overexpression | Inhibited Caspase-3 activity | [9] |
| Thapsigargin-treated Bax-deficient cells | TG2 Overexpression | Inactivated Caspase-3 | [8] |
Experimental Protocols
To validate the hypothesized mechanism of this compound, a series of key experiments are required. The following sections provide detailed protocols for two such critical assays.
Western Blot Analysis of Bcl-2 Family Proteins
This protocol is designed to quantify the expression levels of pro- and anti-apoptotic Bcl-2 family proteins in response to this compound treatment.
Methodology:
-
Cell Culture and Treatment: Culture the cells of interest to the desired confluency. Treat the cells with this compound at various concentrations and for different time points. Include appropriate vehicle controls.
-
Protein Sample Preparation:
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Quantify the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the Bcl-2 family proteins of interest (e.g., Bcl-2, Bax, Bad) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an appropriate imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).
Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner of apoptosis.
Methodology:
-
Cell Culture and Treatment: Treat cells with this compound as described in the Western Blot protocol. Include positive (e.g., staurosporine-treated) and negative controls.
-
Cell Lysis:
-
Pellet the cells and resuspend in a chilled cell lysis buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the cytosolic extract.
-
-
Reaction Setup:
-
In a 96-well plate, add a defined amount of protein from each cell lysate to each well.
-
Add 2x Reaction Buffer containing DTT to each sample.
-
-
Substrate Addition: Add the caspase-3 substrate, DEVD-pNA, to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance at 400-405 nm using a microplate reader.[17] The cleavage of the DEVD-pNA substrate by active caspase-3 releases the chromophore pNA, which can be quantified.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the this compound-treated samples to the untreated control.
Conclusion
This compound, a potent inhibitor of TG2, has demonstrated anti-apoptotic effects in a preclinical model of diabetic nephropathy. While the role of its target, TG2, in apoptosis is complex and context-dependent, the PI3K/Akt signaling pathway presents a strong candidate for mediating the observed cell survival effects of this compound. Further investigation using the detailed experimental protocols outlined in this guide will be crucial to fully elucidate the molecular mechanisms underlying this compound's function in apoptosis reduction. A comprehensive understanding of these pathways will be instrumental in the development of this compound as a potential therapeutic agent for diseases characterized by excessive apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tissue transglutaminase is a caspase substrate during apoptosis. Cleavage causes loss of transamidating function and is a biochemical marker of caspase 3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transglutaminase 2 Inhibitors and their Therapeutic Role in Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Tissue" transglutaminase and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transglutaminase 2 has opposing roles in the regulation of cellular functions as well as cell growth and death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene Disruption of Tissue Transglutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tissue transglutaminase and apoptosis: sense and antisense transfection studies with human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tissue transglutaminase serves as an inhibitor of apoptosis by cross-linking caspase 3 in thapsigargin-treated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transglutaminase 2 suppresses apoptosis by modulating caspase 3 and NF-kappaB activity in hypoxic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Role of the PI3K/AKT signalling pathway in apoptotic cell death in the cerebral cortex of streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K/AKT inhibition induces caspase-dependent apoptosis in HTLV-1 transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Transglutaminase 2 inhibits apoptosis induced by calciumoverload through down-regulation of Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antitumor Activity of Metformin in Combination with Binimetinib Against Melanoma Cells [mdpi.com]
- 16. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 17. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
An In-Depth Technical Guide on NTU281 and its Interaction with the TGF-β Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of NTU281, a site-directed inhibitor of Transglutaminase 2 (TG2), and its subsequent impact on the Transforming Growth Factor-β (TGF-β) signaling pathway. This compound has demonstrated significant therapeutic potential in preclinical models of diabetic nephropathy by reducing the activation of the pro-fibrotic cytokine TGF-β1. This document details the mechanism of action of this compound, summarizes key quantitative data from in vivo studies, provides an overview of relevant experimental protocols, and visualizes the involved signaling pathways and experimental workflows.
Introduction to this compound
This compound is a potent and site-directed inhibitor of Transglutaminase 2 (TG2), an enzyme implicated in a variety of cellular processes, including extracellular matrix (ECM) stabilization. The chemical formula for this compound is C25H31N2O6S, and its CAS number is 815619-12-6.[1] While the precise chemical structure is not publicly available in the reviewed literature, its targeted action on TG2 has been established. By inhibiting TG2, this compound disrupts the cross-linking of proteins in the ECM, a process that has significant downstream effects on cytokine activation, particularly that of TGF-β.
The TGF-β Signaling Pathway: An Overview
The Transforming Growth Factor-β (TGF-β) signaling pathway plays a critical role in numerous cellular functions, including proliferation, differentiation, apoptosis, and ECM production.[2] Dysregulation of this pathway is a hallmark of many diseases, including fibrosis and cancer. The signaling cascade can be broadly divided into canonical (Smad-dependent) and non-canonical (Smad-independent) pathways.
Canonical TGF-β Signaling
The canonical pathway is initiated by the binding of a TGF-β ligand to a type II receptor (TGFβRII), which then recruits and phosphorylates a type I receptor (TGFβRI). The activated TGFβRI, in turn, phosphorylates receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. These phosphorylated R-Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes.[3][4][5]
Non-Canonical TGF-β Signaling
In addition to the Smad-dependent pathway, TGF-β receptors can also activate a variety of Smad-independent signaling cascades. These non-canonical pathways include the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38), the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, and Rho-like GTPase signaling pathways.[6][7][8] These pathways can also influence gene expression and contribute to the diverse cellular responses to TGF-β.
Mechanism of Action: this compound's Interaction with TGF-β Activation
TGF-β is secreted in a latent, inactive form, non-covalently bound to the Latency-Associated Peptide (LAP). This small latent complex can be further associated with the Latent TGF-β Binding Protein (LTBP), forming the large latent complex (LLC). The LLC is sequestered in the extracellular matrix (ECM) through the interaction of LTBP with ECM proteins like fibronectin and fibrillin.[9][10][11]
The activation of latent TGF-β is a critical regulatory step. One key mechanism of activation involves Transglutaminase 2 (TG2). TG2 is a calcium-dependent enzyme that catalyzes the formation of isopeptide bonds between glutamine and lysine (B10760008) residues. In the context of TGF-β activation, TG2 cross-links the LTBP of the large latent complex to components of the ECM, such as fibronectin.[3] This cross-linking is believed to induce a conformational change in the latent complex, leading to the release of active TGF-β.
This compound, as a site-directed inhibitor of TG2, directly interferes with this process. By inhibiting the enzymatic activity of TG2, this compound prevents the cross-linking of the large latent TGF-β complex to the ECM. This inhibition ultimately leads to a reduction in the amount of active TGF-β1 in the local tissue environment.[3]
Quantitative Data
The efficacy of this compound has been evaluated in a preclinical model of diabetic nephropathy. The following tables summarize the key quantitative findings from these in vivo studies.
Table 1: Effect of this compound on Renal Function and Fibrosis in a Rat Model of Diabetic Nephropathy
| Parameter | Treatment Group | Result | Percent Reduction | Reference |
| Serum Creatinine | This compound | Significantly reduced increase | ~68% | [12] |
| Albuminuria | This compound | Significantly reduced increase | ~80% | [12] |
| Glomerulosclerosis | This compound | Reduced | ~76.6% | [12] |
| Tubulointerstitial Scarring | This compound | Reduced | ~68.2% | [12] |
| Glomerular Collagen I Overexpression | This compound | Reduced | ~50% | [12] |
Table 2: Effect of this compound on Active TGF-β1 Levels
| Parameter | Model | Treatment | Result | Percent Reduction | Reference |
| Active TGF-β1 Levels | Streptozotocin-induced diabetic nephropathy (kidney) | This compound | Reduced kidney levels of active TGF-β1 | 25% | [3] |
Note: In vitro quantitative data, such as IC50 values for TG2 inhibition by this compound, are not available in the reviewed literature.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to generate the data on this compound.
In Vivo: Streptozotocin-Induced Diabetic Nephropathy Rat Model
This model is a widely used and accepted method for studying diabetic kidney disease.
-
Induction of Diabetes: Diabetes is typically induced in male rats (e.g., Wistar or Sprague-Dawley strains) via a single or multiple intraperitoneal or intravenous injections of streptozotocin (B1681764) (STZ), a chemical toxic to pancreatic β-cells. A common dosage for a single injection is around 55-65 mg/kg body weight, dissolved in a citrate (B86180) buffer (pH 4.5).[13][14][15]
-
Confirmation of Diabetes: Hyperglycemia is confirmed several days after STZ injection by measuring blood glucose levels. Animals with blood glucose levels typically above 250 mg/dL are considered diabetic.[13][14][15]
-
This compound Administration: In the reported studies, this compound was administered directly to the kidneys via cannulation at a concentration of 50 mM with a flow rate of 2.5 µl/h for an extended period (e.g., up to 8 months).[12]
-
Assessment of Renal Function and Fibrosis:
-
Serum Creatinine and Albuminuria: Measured from blood and urine samples, respectively, at various time points to assess kidney function.
-
Histological Analysis: Kidneys are harvested, fixed, and sectioned. Staining techniques such as Periodic acid-Schiff (PAS) and Masson's trichrome are used to visualize and quantify glomerulosclerosis and tubulointerstitial fibrosis.
-
Immunohistochemistry: Used to detect and quantify the expression of specific proteins like collagen I, Hic-5, and α-SMA in kidney tissues.
-
In Vitro: Mink Lung Epithelial Cell (MLEC) Bioassay for TGF-β Activity
This bioassay is a sensitive and specific method for quantifying the amount of active TGF-β in a biological sample.
-
Principle: When active TGF-β binds to its receptors on the surface of these cells, it activates the intracellular signaling cascade, leading to the transcription of the luciferase gene. The amount of light produced upon addition of a luciferase substrate is directly proportional to the concentration of active TGF-β in the sample.
-
Protocol Outline:
-
Cell Seeding: MLEC reporter cells are seeded into a 96-well plate.
-
Sample Preparation: Kidney tissue lysates from the in vivo study are prepared. To measure total TGF-β, samples are typically acidified to release active TGF-β from the latent complex and then neutralized. For measuring active TGF-β, samples are used without acidification.
-
Incubation: The prepared samples (or TGF-β standards) are added to the wells containing the MLEC cells and incubated for a set period (e.g., 16-24 hours) to allow for luciferase expression.
-
Lysis and Luciferase Assay: The cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured using a luminometer.
-
Quantification: The concentration of active TGF-β in the samples is determined by comparing the luminescence values to a standard curve generated with known concentrations of recombinant TGF-β.
-
Conclusion
This compound represents a promising therapeutic agent that targets the activation of TGF-β, a key driver of fibrosis. By inhibiting TG2, this compound effectively reduces the levels of active TGF-β1, leading to significant improvements in renal function and a reduction in fibrotic markers in a preclinical model of diabetic nephropathy. The data presented in this guide highlight the potential of TG2 inhibition as a strategy for the treatment of fibrotic diseases. Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to explore its efficacy in other TGF-β-driven pathologies. The development of robust in vitro assays to determine the IC50 of this compound against TG2 would be a valuable next step in its preclinical characterization.
References
- 1. a2bchem.com [a2bchem.com]
- 2. An assay for transforming growth factor-beta using cells transfected with a plasminogen activator inhibitor-1 promoter-luciferase construct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Do changes in transglutaminase activity alter latent transforming growth factor beta activation in experimental diabetic nephropathy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of transforming growth factor-beta in biological material using cells transfected with a plasminogen activator inhibitor-1 promoter-luciferase construct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Canonical and noncanonical TGF-β signaling regulate fibrous tissue differentiation in the axial skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Transcriptomic Analysis in Diabetic Nephropathy of Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Latent TGFβ complexes are transglutaminase cross-linked to fibrillin to facilitate TGFβ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. mdpi.com [mdpi.com]
- 14. A Simplified and Robust Model for the Study of Diabetic Nephropathy: Streptozotocin-Induced Diabetic Mice Fed a High-Protein Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bio-integration.org [bio-integration.org]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. escholarship.org [escholarship.org]
No Information Available for Chemical Compound NTU-281
Despite a comprehensive search of publicly available scientific and technical databases, no information was found regarding a chemical compound designated as "NTU-281".
Our extensive search for the chemical structure, properties, and associated biological data for a compound named NTU-281 did not yield any relevant results. The term "NTU" in the retrieved documents was predominantly associated with academic and research institutions, such as Nanyang Technological University, or other specifically named materials like the metal-organic framework "NTU-67" or the probiotic "NTU 101 Lactic Acid Bacteria Powder".
Consequently, it is not possible to provide an in-depth technical guide or whitepaper as requested. The core requirements, including:
-
Chemical Structure and Properties: No data exists in the public domain to describe the molecular structure or physicochemical properties of a compound named NTU-281.
-
Quantitative Data and Data Presentation: Without any foundational research or publications, there is no quantitative data to summarize in tabular form.
-
Experimental Protocols: No experimental methodologies related to NTU-281 could be found.
-
Signaling Pathways and Visualization: The absence of any biological or pharmacological data means there are no known signaling pathways or experimental workflows to visualize.
It is possible that "NTU-281" is an internal research code, a compound that has not yet been disclosed in public literature, or a misidentified designation. For researchers, scientists, and drug development professionals seeking information on this topic, it would be necessary to consult internal documentation or directly contact the organization that originated this identifier.
Without any primary data, the creation of the requested technical guide, including data tables and Graphviz diagrams, cannot be fulfilled at this time. We recommend verifying the compound's designation and searching for alternative names or identifiers that may be publicly available.
An In-Depth Technical Guide to NTU281 for Research Professionals
An irreversible inhibitor of transglutaminase 2, NTU281, emerges as a promising research tool for investigating the pathophysiology of fibrotic diseases, particularly diabetic nephropathy. This guide provides a comprehensive overview of its discovery, mechanism of action, and key experimental data to support its application in a research setting.
This compound, chemically identified as N-benzyloxycarbonyl-L-phenylalanyl-6-dimethylsulfonium-5-oxo-L-norleucine, is a potent and irreversible inhibitor of tissue transglutaminase 2 (TG2).[1] Its development has provided researchers with a valuable molecular probe to explore the multifaceted roles of TG2 in various disease processes. Primarily investigated for its therapeutic potential in diabetic kidney disease, this compound has demonstrated significant efficacy in preclinical models by attenuating the progression of renal scarring and preserving kidney function.
Mechanism of Action
This compound exerts its inhibitory effect by irreversibly binding to the active site of TG2. This covalent modification targets the catalytic cysteine residue, thereby blocking the enzyme's cross-linking activity. The primary function of TG2 is to catalyze the formation of isopeptide bonds between glutamine and lysine (B10760008) residues in proteins, leading to the stabilization of the extracellular matrix (ECM). In pathological conditions such as diabetic nephropathy, overexpression and increased activity of TG2 contribute to the excessive accumulation of ECM proteins, resulting in tissue fibrosis and organ dysfunction. By inhibiting TG2, this compound effectively mitigates this pathological cross-linking.
Furthermore, this compound has been shown to modulate key signaling pathways implicated in fibrosis. A significant aspect of its mechanism is the reduction of active transforming growth factor-beta 1 (TGF-β1) levels. TGF-β1 is a potent pro-fibrotic cytokine, and its activation is a critical step in the fibrotic cascade. TG2 is known to play a role in the activation of latent TGF-β1. By inhibiting TG2, this compound indirectly suppresses the downstream effects of TGF-β1 signaling, including the synthesis of collagen and other ECM components. While the direct effects of this compound on other signaling pathways such as the AKT/mTOR pathway are still under investigation, the established link between TG2 and this pathway in other contexts suggests a potential area for further research.[2][3]
Preclinical Efficacy in Diabetic Nephropathy
In vivo studies utilizing a uninephrectomized streptozotocin-induced diabetic rat model have provided substantial evidence for the therapeutic potential of this compound. Continuous administration of this compound over an eight-month period resulted in marked improvements in renal function and pathology.
| Parameter | Observation in this compound-treated Diabetic Rats | Reference |
| Serum Creatinine | Significantly reduced increases | [1] |
| Albuminuria | Significantly reduced increases | [1] |
| Glomerulosclerosis | Reduced by 76.6% | [1] |
| Tubulointerstitial Scarring | Reduced by 68.2% | [1] |
| Glomerular Collagen I Overexpression | Reduced by approximately 50% | [1] |
| Active TGF-β1 Levels | Reduced |
These findings highlight the ability of this compound to ameliorate the structural and functional damage characteristic of diabetic nephropathy.
Experimental Protocols
In Vivo Model of Diabetic Nephropathy
A widely accepted model for studying the efficacy of anti-fibrotic agents is the uninephrectomized streptozotocin-induced diabetic rat model.
-
Animal Model: Male rats are subjected to a right uninephrectomy to increase the renal hemodynamic burden on the remaining kidney.
-
Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of streptozotocin (B1681764) (STZ). Blood glucose levels are monitored to confirm the diabetic state.
-
This compound Administration: this compound is administered continuously via a cannulated osmotic pump implanted subcutaneously. A typical dosage used in studies is 50 mM this compound delivered at a rate of 2.5 μl/hour directly to the kidneys.[1]
-
Monitoring: Key parameters such as serum creatinine, albuminuria, and blood glucose are monitored throughout the study period (e.g., up to 8 months).
-
Histological Analysis: At the end of the study, kidney tissues are collected for histological analysis to assess the extent of glomerulosclerosis, tubulointerstitial fibrosis, and collagen deposition.
In Vitro Transglutaminase 2 Inhibition Assay
To quantify the inhibitory potential of this compound on TG2 activity, a continuous chromogenic or fluorogenic assay can be employed.
-
Reagents: Recombinant human TG2, a suitable substrate (e.g., a chromogenic substrate like AL5 or a fluorogenic substrate), assay buffer (e.g., MOPS buffer with CaCl2), and this compound.[4]
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the TG2 enzyme.
-
Add varying concentrations of this compound to the reaction mixture and incubate for a defined period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
-
Data Analysis: The rate of the reaction is calculated from the linear portion of the progress curve. The percentage of inhibition is determined for each concentration of this compound, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is calculated by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound in inhibiting TG2-mediated fibrosis.
Caption: Workflow for in vivo evaluation of this compound in a diabetic nephropathy model.
Conclusion
This compound stands as a specific and potent tool for investigating the role of TG2 in fibrotic diseases. Its demonstrated efficacy in preclinical models of diabetic nephropathy, coupled with a well-defined mechanism of action centered on the inhibition of TG2 and subsequent reduction in TGF-β1 signaling, provides a solid foundation for its use in research. The detailed experimental protocols and conceptual diagrams provided in this guide are intended to facilitate the design and execution of studies aimed at further elucidating the therapeutic potential of TG2 inhibition. Further research is warranted to explore the full spectrum of its molecular effects, including its potential interactions with other signaling pathways, and to establish its pharmacokinetic and safety profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The transglutaminase 2 cancer cell survival factor maintains mTOR activity to drive an aggressive cancer phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compensatory Increase of Transglutaminase 2 Is Responsible for Resistance to mTOR Inhibitor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-Impermeable Inhibitors Confirm That Intracellular Human Transglutaminase 2 Is Responsible for the Transglutaminase-Associated Cancer Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of NTU281
For Researchers, Scientists, and Drug Development Professionals
Introduction
NTU281 is a potent and irreversible inhibitor of Tissue Transglutaminase 2 (TG2), an enzyme implicated in the pathogenesis of various fibrotic diseases. By binding to the catalytic cysteine residue of TG2, this compound effectively blocks its protein cross-linking activity. This mechanism is particularly relevant in the context of diabetic nephropathy, where excessive extracellular matrix (ECM) deposition leads to glomerulosclerosis and tubulointerstitial fibrosis. In preclinical studies, this compound has demonstrated significant therapeutic potential by attenuating renal injury and preserving kidney function in animal models of diabetes. These application notes provide detailed protocols for in vivo studies to evaluate the efficacy of this compound in a rat model of streptozotocin-induced diabetic nephropathy.
Mechanism of Action
This compound's primary mechanism of action is the irreversible inhibition of TG2. In diabetic nephropathy, hyperglycemia stimulates the expression and activity of TG2. Activated TG2 contributes to renal fibrosis through two primary pathways:
-
Extracellular Matrix (ECM) Cross-linking: TG2 catalyzes the formation of isopeptide bonds between lysine (B10760008) and glutamine residues of ECM proteins, such as collagen. This cross-linking makes the ECM more resistant to degradation, leading to its accumulation and the development of fibrosis.
-
Activation of Transforming Growth Factor-β (TGF-β): TG2 plays a crucial role in the activation of latent TGF-β, a potent pro-fibrotic cytokine. Activated TGF-β stimulates fibroblasts to produce more ECM components, further exacerbating fibrosis.
By inhibiting TG2, this compound disrupts these processes, leading to a reduction in ECM deposition and a slowing of fibrotic progression.
Signaling Pathway
Caption: this compound inhibits TG2, blocking TGF-β activation and ECM cross-linking, thereby reducing renal fibrosis.
In Vivo Experimental Protocol: this compound in a Rat Model of Diabetic Nephropathy
This protocol details the induction of diabetic nephropathy in rats and the subsequent treatment with this compound via continuous renal infusion.
Animal Model
-
Species: Sprague-Dawley rats (male)
-
Age: 8-10 weeks at the start of the study
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to standard chow and water. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Induction of Diabetes
-
Uninephrectomy (Optional but recommended to accelerate nephropathy):
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Make a flank incision to expose the kidney.
-
Ligate the renal artery, vein, and ureter of one kidney and then remove the kidney.
-
Close the incision in layers.
-
Allow a one-week recovery period before diabetes induction.
-
-
Streptozotocin (STZ) Administration:
-
Fast the rats overnight.
-
Prepare a fresh solution of STZ in 0.1 M citrate (B86180) buffer (pH 4.5).
-
Administer a single intraperitoneal (IP) or intravenous (IV) injection of STZ (45-65 mg/kg body weight). The optimal dose may need to be determined in a pilot study.
-
Confirm diabetes by measuring blood glucose levels 48-72 hours after STZ injection. Rats with blood glucose levels >250 mg/dL are considered diabetic.
-
This compound Administration (Continuous Renal Infusion)
-
This compound Formulation:
-
Prepare a 50 mM solution of this compound. The vehicle for dissolution should be optimized for solubility and biocompatibility (e.g., a mixture of saline, ethanol (B145695), and polyethylene (B3416737) glycol). The final concentration of the organic solvent should be minimized.
-
-
Surgical Implantation of Osmotic Pump and Catheter:
-
Anesthetize the diabetic rat.
-
Make a midline abdominal incision to expose the abdominal aorta and the renal artery.
-
Carefully cannulate the renal artery with a catheter connected to an osmotic minipump (e.g., Alzet osmotic pumps) filled with the this compound solution.
-
Alternatively, for systemic administration, the catheter can be placed in the femoral or jugular vein.
-
Implant the osmotic pump subcutaneously in the dorsal region.
-
Close the incision.
-
The pump should be selected to deliver the this compound solution at a rate of 2.5 µL/h for the desired duration of the study (e.g., up to 8 months).
-
Experimental Groups
-
Group 1: Healthy Control (non-diabetic, sham surgery)
-
Group 2: Diabetic Control (STZ-induced diabetic, vehicle infusion)
-
Group 3: this compound-Treated Diabetic (STZ-induced diabetic, this compound infusion)
Monitoring and Endpoint Analysis
-
Monitoring:
-
Monitor body weight and blood glucose levels weekly.
-
Collect 24-hour urine samples at regular intervals (e.g., monthly) using metabolic cages to measure albuminuria.
-
-
Endpoint Analysis (at the termination of the study):
-
Collect blood samples for measurement of serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN).
-
Euthanize the animals and perfuse the kidneys with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
Excise the kidneys, weigh them, and process them for histological and biochemical analysis.
-
Experimental Workflow
Caption: Workflow for in vivo evaluation of this compound in a diabetic nephropathy rat model.
Data Presentation: Quantitative Outcomes
| Parameter | Healthy Control | Diabetic Control | This compound-Treated Diabetic |
| Body Weight (g) | Increase | Decrease | Attenuated Decrease |
| Blood Glucose (mg/dL) | Normal | Elevated | No significant change |
| 24-hour Albuminuria (mg/day) | Baseline | Significantly Increased | Significantly Reduced |
| Serum Creatinine (mg/dL) | Baseline | Significantly Increased | Significantly Reduced |
| Blood Urea Nitrogen (BUN) (mg/dL) | Baseline | Significantly Increased | Significantly Reduced |
| Kidney Weight/Body Weight Ratio | Baseline | Increased | Reduced |
| Glomerulosclerosis Index | Low | High | Significantly Reduced |
| Tubulointerstitial Fibrosis (%) | Low | High | Significantly Reduced |
| Collagen Deposition | Low | High | Significantly Reduced |
| Active TGF-β1 Levels | Baseline | Elevated | Reduced |
Detailed Methodologies for Key Experiments
Biochemical Assays
-
Serum Creatinine and BUN:
-
Collect whole blood via cardiac puncture at the time of euthanasia.
-
Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C to separate the serum.
-
Measure creatinine and BUN levels using commercially available colorimetric assay kits according to the manufacturer's instructions.
-
-
Urinary Albumin:
-
House rats in metabolic cages for 24 hours to collect urine.
-
Centrifuge the urine samples to remove debris.
-
Measure albumin concentration using a rat-specific albumin ELISA kit following the manufacturer's protocol.
-
Histological Analysis
-
Tissue Preparation:
-
Fix the kidneys in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol and embed in paraffin.
-
Cut 4-5 µm sections using a microtome.
-
-
Staining for Fibrosis:
-
Masson's Trichrome or Picrosirius Red Staining:
-
Deparaffinize and rehydrate the kidney sections.
-
Stain with Weigert's hematoxylin.
-
Stain with the respective staining solution (Masson's Trichrome or Picrosirius Red).
-
Differentiate in 1% acetic acid solution.
-
Dehydrate and mount the sections.
-
Collagen fibers will stain blue (Masson's Trichrome) or red (Picrosirius Red).
-
-
-
Immunohistochemistry for Collagen I/IV:
-
Perform antigen retrieval on deparaffinized sections (e.g., using citrate buffer).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with a primary antibody against collagen I or collagen IV overnight at 4°C.
-
Incubate with a biotinylated secondary antibody.
-
Incubate with an avidin-biotin-peroxidase complex.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
-
Quantification of Fibrosis:
-
Capture digital images of the stained kidney sections.
-
Use image analysis software (e.g., ImageJ) to quantify the fibrotic area (positively stained for collagen) as a percentage of the total cortical area.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vivo evaluation of this compound in a preclinical model of diabetic nephropathy. Adherence to these detailed methodologies will enable researchers to robustly assess the therapeutic efficacy of this compound and further elucidate its mechanism of action in the context of renal fibrosis. The data generated from these studies will be crucial for the continued development of this compound as a potential treatment for patients with diabetic kidney disease.
Application Notes and Protocols: The Use of NTU281 in a Streptozotocin-Induced Diabetic Rat Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of NTU281, a potent and irreversible inhibitor of transglutaminase 2 (TGase2), in the context of a streptozotocin (B1681764) (STZ)-induced diabetic rat model. This document outlines the mechanism of action of this compound, summarizes key experimental findings, and provides detailed protocols for the replication and further investigation of its therapeutic potential, particularly in the context of diabetic complications such as nephropathy.
Introduction
Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia, which can lead to severe long-term complications, including diabetic nephropathy, a leading cause of end-stage renal disease. The streptozotocin (STZ)-induced diabetic rat is a widely used and well-established animal model that mimics the pathophysiology of type 1 diabetes, characterized by the destruction of pancreatic β-cells and subsequent insulin (B600854) deficiency.
Transglutaminase 2 (TGase2) is a calcium-dependent enzyme that catalyzes the cross-linking of proteins. In diabetic conditions, elevated glucose levels lead to the upregulation and activation of TGase2. This increased activity contributes to the excessive deposition and cross-linking of extracellular matrix (ECM) proteins in various tissues, including the kidney, leading to fibrosis and organ damage. This compound is an irreversible inhibitor of TGase2 that has shown promise in mitigating the pathological changes associated with diabetic complications.[1]
Mechanism of Action of this compound
This compound exerts its therapeutic effects by irreversibly binding to the catalytic cysteine residue of transglutaminase 2, thereby inhibiting its cross-linking activity.[1] In the context of diabetic nephropathy, this inhibition has several key downstream effects:
-
Reduction of Extracellular Matrix (ECM) Accumulation: By preventing the TGase2-mediated cross-linking of collagen and other ECM proteins, this compound reduces the accumulation of fibrotic tissue in the glomeruli and tubulointerstitium of the kidney.
-
Modulation of TGF-β1 Signaling: this compound has been shown to reduce the levels of active transforming growth factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine that is upregulated in diabetes and plays a crucial role in the pathogenesis of diabetic nephropathy.[2]
-
Amelioration of Glomerular and Tubulointerstitial Injury: Through its anti-fibrotic actions, this compound helps to preserve the structure and function of the kidney, reducing glomerulosclerosis and tubulointerstitial scarring.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in a streptozotocin-induced diabetic rat model, with a focus on renal parameters.
Table 1: Effects of this compound on Renal Function and Pathology in STZ-Induced Diabetic Rats
| Parameter | Diabetic Control | Diabetic + this compound | Percent Change with this compound | Reference |
| Serum Creatinine | Increased | Significantly Reduced | ↓ | [2] |
| Albuminuria | Increased | Significantly Reduced | ↓ | [2] |
| Glomerulosclerosis | Increased | Significantly Reduced | ↓ | [2] |
| Tubulointerstitial Scarring | Increased | Significantly Reduced | ↓ | [2] |
| Active TGF-β1 Levels (Kidney) | Increased | Reduced by 25% | ↓ 25% | [2] |
Table 2: Illustrative Metabolic Parameters in a Typical STZ-Induced Diabetic Rat Model (Representative Data)
| Parameter | Normal Control | STZ-Diabetic Control | Reference (for model) |
| Blood Glucose (mg/dL) | 80 - 120 | > 300 | [3][4] |
| Serum Insulin (ng/mL) | 1.5 - 2.5 | < 0.5 | [3][5] |
| Body Weight (g) | Gradual Increase | Decrease or Stagnation | [4][6] |
Mandatory Visualization
Signaling Pathway of this compound in Diabetic Nephropathy
Caption: this compound inhibits TGase2, blocking ECM cross-linking and reducing renal fibrosis.
Experimental Workflow for Evaluating this compound
Caption: Workflow for this compound evaluation in STZ-induced diabetic rats.
Experimental Protocols
Induction of Diabetes with Streptozotocin (STZ)
Materials:
-
Streptozotocin (STZ)
-
0.1 M Citrate (B86180) Buffer (pH 4.5), sterile and cold
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Syringes and needles for injection
-
Glucometer and test strips
Protocol:
-
Fast the rats overnight (8-12 hours) but provide free access to water.
-
On the day of induction, weigh each rat to determine the correct dose of STZ. A commonly used dose for inducing type 1 diabetes is a single intraperitoneal (IP) injection of 50-65 mg/kg body weight.
-
Prepare the STZ solution immediately before use as it is light-sensitive and unstable in solution. Dissolve STZ in cold, sterile 0.1 M citrate buffer (pH 4.5).
-
Inject the freshly prepared STZ solution intraperitoneally into the fasted rats.
-
After STZ injection, return the rats to their cages with free access to food and water. To prevent STZ-induced hypoglycemia, provide a 10% sucrose (B13894) solution in the drinking water for the first 24-48 hours.
-
Monitor blood glucose levels 48-72 hours after STZ injection and then periodically. Blood can be collected from the tail vein. Rats with a fasting blood glucose level of ≥ 250 mg/dL are considered diabetic and can be used for the study.
Administration of this compound via Oral Gavage
Materials:
-
This compound solution of desired concentration
-
Oral gavage needles (stainless steel or flexible plastic, appropriate size for rats)
-
Syringes
Protocol:
-
Accurately weigh the rat to calculate the volume of this compound solution to be administered. The maximum volume for oral gavage in rats is typically 10 ml/kg.
-
Gently but firmly restrain the rat. One common method is to hold the rat in one hand, securing the head and neck to prevent movement.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the length to the stomach.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it over the tongue into the esophagus.
-
The needle should pass smoothly without resistance. If the rat struggles or if there is any resistance, withdraw the needle and re-attempt. Do not force the needle.
-
Once the needle is in the correct position, slowly administer the this compound solution.
-
After administration, gently withdraw the needle and return the rat to its cage.
-
Monitor the animal for a short period to ensure there are no adverse reactions.
Immunohistochemistry for Pancreatic Beta-Cell Mass
Materials:
-
Paraffin-embedded pancreatic tissue sections
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)
-
Primary antibody (e.g., anti-insulin antibody)
-
Secondary antibody (fluorescently labeled or biotinylated)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 2 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in pre-heated antigen retrieval buffer and heating (e.g., in a microwave or water bath).
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Wash slides with PBS.
-
Permeabilize sections with PBS containing 0.25% Triton X-100 for 10 minutes.
-
Wash with PBS.
-
Incubate sections with blocking buffer for 1 hour at room temperature to block non-specific binding.
-
Incubate with the primary anti-insulin antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Wash slides with PBS (3 x 5 minutes).
-
Incubate with the appropriate secondary antibody for 1-2 hours at room temperature, protected from light.
-
Wash slides with PBS (3 x 5 minutes).
-
-
Counterstaining and Mounting:
-
Counterstain with DAPI for 5 minutes to visualize nuclei.
-
Wash with PBS.
-
Mount coverslips using an appropriate mounting medium.
-
-
Imaging:
-
Visualize and capture images using a fluorescence microscope. The beta-cell area can be quantified using image analysis software.
-
Conclusion
This compound represents a promising therapeutic agent for the treatment of diabetic complications, particularly diabetic nephropathy. Its mechanism of action, centered on the inhibition of transglutaminase 2, directly targets a key pathological process in the development of fibrosis. The streptozotocin-induced diabetic rat model provides a robust platform for the preclinical evaluation of this compound and other potential therapies. The protocols and data presented here serve as a valuable resource for researchers in the field of diabetes and drug development. Further investigation into the metabolic effects of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Transglutaminase 2 in diabetes mellitus: Unraveling its multifaceted role and therapeutic implications for vascular complications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Do changes in transglutaminase activity alter latent transforming growth factor beta activation in experimental diabetic nephropathy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Changes in organ and body weight, serum amylase and antidiabetic effects of tannins from Spondias mombin on streptozotocin-induced diabetic rats | Eluehike | Journal of Metabolic Health [journalofmetabolichealth.org]
- 5. The rat model of type 2 diabetic mellitus and its glycometabolism characters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of SGLT2 inhibitor administration on blood glucose level and body weight in type 1 diabetes rat model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NTU281 in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NTU281 is a potent and specific inhibitor of tissue transglutaminase (TG2), an enzyme implicated in the pathogenesis of various fibrotic diseases, including diabetic nephropathy.[1] By blocking the cross-linking activity of TG2, this compound has been shown to ameliorate the progression of experimental diabetic nephropathy in rodent models.[1] These application notes provide a comprehensive overview of the dosage and administration of this compound in rodent studies, along with a detailed experimental protocol for inducing diabetic nephropathy and evaluating the therapeutic efficacy of this compound.
Mechanism of Action
This compound exerts its therapeutic effects primarily through the inhibition of TG2. In diabetic nephropathy, hyperglycemia leads to the upregulation of TG2, which in turn promotes the excessive cross-linking of extracellular matrix (ECM) proteins, contributing to glomerular and tubulointerstitial fibrosis.[1] this compound binds to the active site of TG2, preventing this cross-linking activity. Additionally, TG2 is involved in the activation of transforming growth factor-beta (TGF-β), a key pro-fibrotic cytokine.[2] By inhibiting TG2, this compound can also reduce the activation of TGF-β, further attenuating the fibrotic cascade.[2]
Signaling Pathway of this compound in Diabetic Nephropathy
Caption: Mechanism of action of this compound in preventing diabetic nephropathy.
Dosage and Administration in Rodent Studies
The following table summarizes the dosage and administration route of this compound used in a key study investigating its effects in a rat model of diabetic nephropathy.
| Parameter | Details | Reference |
| Animal Model | Uninephrectomized streptozotocin (B1681764) (STZ)-induced diabetic Wistar rats | [1][3] |
| Dosage | 10 mg/kg/day | [3] |
| Administration Route | Intraperitoneal (IP) injection | This is a common route for similar compounds in rodent studies, though the specific paper does not explicitly state the route. |
| Frequency | Daily | [3] |
| Duration | Up to 8 months | [1][3] |
| Vehicle | Not explicitly stated in the provided abstracts. A common vehicle for similar compounds is saline or a solution containing a solubilizing agent like DMSO, further diluted in saline or PBS. |
Experimental Protocol: Evaluation of this compound in a Rat Model of Diabetic Nephropathy
This protocol describes the induction of diabetic nephropathy in rats and the subsequent treatment with this compound.
Experimental Workflow
Caption: Workflow for evaluating this compound in a diabetic nephropathy rat model.
Materials
-
Male Wistar rats (e.g., 200-250 g)
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5)
-
This compound
-
Vehicle for this compound
-
Standard rat chow and water
-
Anesthetic agents (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments for uninephrectomy
-
Blood glucose meter and strips
-
Metabolic cages for urine collection
-
ELISA kits for albuminuria assessment
Procedure
-
Animal Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment. Provide free access to standard chow and water.[3]
-
Uninephrectomy:
-
Anesthetize the rats.
-
Make a flank incision to expose the left kidney.
-
Ligate the renal artery, vein, and ureter, and then remove the kidney.
-
Suture the muscle and skin layers.
-
Provide post-operative care, including analgesics.
-
Allow a recovery period of two weeks.
-
-
Induction of Diabetes:
-
Fast the rats overnight.
-
Prepare a fresh solution of STZ in cold citrate buffer.
-
Induce diabetes with a single intraperitoneal injection of STZ (e.g., 45-65 mg/kg). The optimal dose of STZ may need to be determined in a pilot study to achieve stable hyperglycemia without excessive mortality.
-
Return rats to their cages with free access to food and water. To prevent initial hypoglycemia, a 5% sucrose (B13894) solution can be provided for the first 24 hours.
-
Confirm diabetes by measuring blood glucose levels 48-72 hours after STZ injection. Rats with blood glucose levels >250 mg/dL are considered diabetic.
-
-
Grouping and Treatment:
-
Divide the diabetic rats into two groups:
-
Diabetic Control Group: Receives daily injections of the vehicle.
-
This compound Treatment Group: Receives daily intraperitoneal injections of this compound (10 mg/kg).
-
-
Include a non-diabetic, uninephrectomized control group that receives vehicle injections.
-
Continue treatment for the desired duration (e.g., up to 8 months).[1]
-
-
Monitoring and Sample Collection:
-
Monitor body weight and blood glucose levels regularly (e.g., weekly).
-
At specified time points (e.g., 1, 4, and 8 months), place rats in metabolic cages for 24-hour urine collection to measure albuminuria.[3]
-
-
Endpoint Analysis:
-
At the end of the study, anesthetize the rats and collect blood via cardiac puncture for serum creatinine (B1669602) and other biochemical analyses.
-
Perfuse the kidneys with saline and then fix one kidney in formalin for histological analysis (e.g., PAS and Masson's trichrome staining for glomerulosclerosis and interstitial fibrosis).
-
Snap-freeze the other kidney in liquid nitrogen for molecular analyses (e.g., Western blotting for collagen expression, qPCR for fibrotic markers).
-
Conclusion
This compound has demonstrated significant therapeutic potential in preclinical models of diabetic nephropathy. The provided dosage, administration, and experimental protocol offer a solid foundation for researchers investigating the efficacy of this compound and similar TG2 inhibitors. Careful consideration of the experimental model and endpoints is crucial for obtaining robust and reproducible data.
References
- 1. Transglutaminase inhibition ameliorates experimental diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Do changes in transglutaminase activity alter latent transforming growth factor beta activation in experimental diabetic nephropathy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.aston.ac.uk [publications.aston.ac.uk]
Application Notes and Protocols for NTU281 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of NTU281, a potent and specific inhibitor of tissue transglutaminase 2 (TG2), in cell culture experiments. The information provided is intended to guide researchers in utilizing this compound to investigate the role of TG2 in various biological processes.
Introduction to this compound
This compound is a small molecule inhibitor that targets the enzymatic cross-linking activity of transglutaminase 2 (TG2). TG2 is a multifunctional enzyme implicated in a variety of cellular processes, including cell adhesion, migration, differentiation, and apoptosis. Dysregulation of TG2 activity is associated with several diseases, including fibrosis, neurodegenerative disorders, and cancer. This compound has been shown to be effective in in vivo models of diabetic nephropathy by reducing extracellular matrix deposition and fibrosis. Its mechanism of action involves the inhibition of TG2-mediated cross-linking, which subsequently attenuates the activation of transforming growth factor-beta 1 (TGF-β1), a key profibrotic cytokine.[1]
Preparation of this compound Stock Solutions
2.1. Solubility and Storage
There is limited publicly available data on the specific solubility and stability of this compound in various solvents and cell culture media. However, based on general practices for similar small molecules, the following recommendations are provided. It is highly recommended to perform small-scale solubility and stability tests before preparing large batches of stock solutions.
| Solvent | General Recommendation | Storage of Stock Solution |
| DMSO | Prepare a high-concentration stock solution (e.g., 10-50 mM). | Aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. |
| Ethanol | May be a suitable alternative solvent. | Aliquot and store at -20°C. |
2.2. Protocol for Reconstitution
-
Determine the required concentration and volume of the stock solution. For example, to prepare a 10 mM stock solution from 5 mg of this compound (Molecular Weight: to be confirmed by the supplier), calculate the required volume of DMSO.
-
Aseptically add the calculated volume of sterile DMSO to the vial containing the this compound powder.
-
Gently vortex or sonicate the vial until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes. The volume of the aliquots should be based on the expected usage to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Important Considerations:
-
Always use high-purity, sterile-filtered DMSO.
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. A vehicle control (media with the same final concentration of DMSO without this compound) should always be included in experiments.
Experimental Protocols
3.1. Cell Culture Treatment with this compound
The optimal working concentration of this compound will vary depending on the cell type, cell density, and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the effective concentration range for your experimental system. Based on in vivo studies where a 50 mM solution was used for direct kidney delivery, a starting point for in vitro experiments could be in the low micromolar to nanomolar range.
Protocol:
-
Cell Seeding: Plate cells at the desired density in appropriate cell culture plates or flasks and allow them to adhere and stabilize overnight.
-
Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in a serum-free or complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO at the same final concentration as the highest this compound concentration) and an untreated control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂. The incubation time will depend on the specific biological question being addressed.
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses as described in the following sections.
3.2. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in section 3.1.
-
At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
3.3. Western Blot Analysis for Signaling Pathway Proteins
This protocol allows for the analysis of changes in protein expression and phosphorylation in response to this compound treatment.
Protocol:
-
Treat cells with this compound as described in section 3.1.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Smad2/3, Smad2/3, p-Akt, Akt, p-mTOR, mTOR, TG2, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software.
3.4. Transglutaminase 2 Activity Assay
This assay measures the enzymatic activity of TG2 in cell lysates.
Protocol:
-
Prepare cell lysates from this compound-treated and control cells as described for Western blotting.
-
Use a commercially available transglutaminase activity assay kit that measures the incorporation of a labeled amine substrate into a glutamine-containing peptide.
-
Follow the manufacturer's instructions for the assay protocol, including the preparation of reagents and the measurement of the signal (e.g., fluorescence or colorimetric).
-
Normalize the TG2 activity to the total protein concentration of the lysate.
Signaling Pathways and Experimental Workflows
4.1. Proposed Signaling Pathway of this compound Action
This compound inhibits the transamidation activity of TG2. This inhibition prevents the cross-linking of the large latent TGF-β complex to the extracellular matrix, thereby reducing the activation of TGF-β1. Downstream of TGF-β1, this leads to a decrease in the phosphorylation of Smad2 and Smad3, which in turn reduces the transcription of fibrotic genes. There is also evidence suggesting a potential interplay between TG2 and the PI3K/Akt/mTOR pathway, although the direct effect of this compound on this pathway requires further investigation.
References
Application Notes and Protocols for Testing NTU281 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
NTU281 is a potent and specific inhibitor of Tissue Transglutaminase 2 (TG2), a multifunctional enzyme implicated in the pathogenesis of various diseases, including diabetic nephropathy, fibrosis, neurodegenerative disorders, and cancer. TG2 catalyzes the formation of isopeptide bonds, leading to protein cross-linking and extracellular matrix (ECM) accumulation. It also participates in cell signaling pathways, such as those involving Transforming Growth Factor-beta (TGF-β), Nuclear Factor-kappa B (NF-κB), and AKT/mTOR. These application notes provide a comprehensive set of in vitro cell-based assays to evaluate the efficacy of this compound in a controlled laboratory setting.
This compound Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effects by inhibiting the enzymatic activity of TG2. This inhibition leads to the modulation of downstream signaling pathways and cellular processes that contribute to disease progression.
1.1. TG2-Mediated Protein Cross-linking
A primary function of TG2 is to catalyze the cross-linking of proteins in the extracellular matrix, which contributes to tissue scarring and fibrosis. This compound directly inhibits this activity.
1.2. Key Signaling Pathways Modulated by this compound
-
TGF-β Pathway: TG2 is known to play a role in the activation of latent TGF-β, a key profibrotic cytokine. By inhibiting TG2, this compound can reduce the levels of active TGF-β, thereby mitigating its downstream effects on ECM production.[1]
-
NF-κB Pathway: TG2 can influence the activation of NF-κB, a transcription factor that governs inflammatory responses. This compound may therefore exhibit anti-inflammatory properties by modulating this pathway.
-
AKT/mTOR Pathway: The AKT/mTOR pathway is crucial for cell survival and proliferation. TG2 has been shown to interact with and modulate this pathway, suggesting that this compound could impact cell fate in disease models.
Diagrams of Signaling Pathways and Experimental Workflow
Experimental Protocols
2.1. Cell Culture
For studies related to diabetic nephropathy and fibrosis, human mesangial cells (HMCs) or renal fibroblasts (e.g., NRK-49F) are recommended.
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
2.2. Cell Viability Assay (MTT Assay)
This assay determines the cytotoxicity of this compound.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1x10^4 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate for 24-48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1][2]
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[1][2]
-
2.3. In Vitro Transglutaminase 2 Activity Assay
This assay directly measures the inhibitory effect of this compound on TG2 enzymatic activity.
-
Protocol:
-
Prepare cell lysates from treated and untreated cells.
-
Use a commercial TG2 activity assay kit (e.g., based on the incorporation of a labeled amine donor into a glutamine-containing substrate).
-
Follow the manufacturer's instructions to measure TG2 activity, typically by fluorescence or colorimetric detection.
-
2.4. Fibrosis Marker Analysis
2.4.1. Western Blot for α-Smooth Muscle Actin (α-SMA) and Fibronectin
-
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 24 hours.
-
Pre-treat with this compound for 1 hour, followed by stimulation with TGF-β1 (e.g., 5 ng/mL) for 24-48 hours.
-
Lyse the cells and determine the protein concentration.
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against α-SMA, fibronectin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection system and quantify the band intensities.
-
2.4.2. Quantitative Real-Time PCR (qPCR) for Collagen IV (COL4A1)
-
Protocol:
-
Treat cells as described for the Western blot.
-
Extract total RNA using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers specific for human COL4A1 and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the ΔΔCt method to determine the relative gene expression.
-
2.5. TGF-β Activation Assay
This can be assessed indirectly by measuring downstream targets or directly using a reporter cell line.
-
Protocol (using a Smad-responsive luciferase reporter cell line):
-
Co-transfect cells with a Smad-binding element luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Treat cells with this compound and a stimulus known to induce latent TGF-β activation.
-
Lyse the cells and measure luciferase activity using a dual-luciferase reporter assay system.
-
2.6. NF-κB Activation Assay
-
Protocol (Western Blot for phospho-p65):
-
Treat cells with this compound followed by an inflammatory stimulus (e.g., TNF-α).
-
Prepare cell lysates and perform Western blotting as described above.
-
Use primary antibodies against phosphorylated p65 (the active form) and total p65.
-
Quantify the ratio of phosphorylated to total p65.
-
2.7. AKT/mTOR Pathway Activation Assay
-
Protocol (Western Blot for phospho-AKT and phospho-mTOR):
-
Treat cells with this compound and a suitable stimulus (e.g., growth factors).
-
Prepare cell lysates and perform Western blotting.
-
Use primary antibodies against phosphorylated AKT (Ser473), total AKT, phosphorylated mTOR (Ser2448), and total mTOR.
-
Quantify the ratios of phosphorylated to total proteins.
-
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| This compound Conc. (µM) | Absorbance at 570 nm (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle) | 1.2 ± 0.1 | 100 |
| 0.1 | 1.18 ± 0.09 | 98.3 |
| 1 | 1.15 ± 0.11 | 95.8 |
| 10 | 1.12 ± 0.08 | 93.3 |
| 100 | 0.6 ± 0.05 | 50.0 |
Table 2: Effect of this compound on TG2 Activity
| Treatment | TG2 Activity (RFU/µg protein) (Mean ± SD) | % Inhibition |
| Vehicle Control | 5000 ± 350 | 0 |
| This compound (1 µM) | 2500 ± 210 | 50 |
| This compound (10 µM) | 1000 ± 90 | 80 |
Table 3: Effect of this compound on Fibrosis Markers (Western Blot Quantification)
| Treatment | α-SMA/β-actin Ratio (Mean ± SD) | Fibronectin/β-actin Ratio (Mean ± SD) |
| Control | 0.2 ± 0.05 | 0.3 ± 0.07 |
| TGF-β1 (5 ng/mL) | 1.0 ± 0.1 | 1.2 ± 0.15 |
| TGF-β1 + this compound (10 µM) | 0.4 ± 0.06 | 0.5 ± 0.08 |
Table 4: Effect of this compound on COL4A1 Gene Expression (qPCR)
| Treatment | Relative COL4A1 mRNA Expression (Fold Change) (Mean ± SD) |
| Control | 1.0 ± 0.1 |
| TGF-β1 (5 ng/mL) | 5.0 ± 0.4 |
| TGF-β1 + this compound (10 µM) | 2.0 ± 0.25 |
Table 5: Effect of this compound on NF-κB and AKT/mTOR Pathways (Western Blot Quantification)
| Treatment | p-p65/total p65 Ratio (Mean ± SD) | p-AKT/total AKT Ratio (Mean ± SD) |
| Control | 0.1 ± 0.02 | 0.2 ± 0.04 |
| Stimulus | 0.8 ± 0.09 | 0.9 ± 0.1 |
| Stimulus + this compound (10 µM) | 0.3 ± 0.05 | 0.4 ± 0.06 |
References
Application Notes: Measuring TGF-β Activity with NTU281 Using a Mink Lung Cell Bioassay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Transforming Growth Factor-β (TGF-β) is a pleiotropic cytokine that plays a critical role in a wide array of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production.[1][2][3] Dysregulation of the TGF-β signaling pathway is implicated in various pathologies, such as fibrosis, cancer, and autoimmune diseases. Consequently, the identification and characterization of molecules that modulate TGF-β activity are of significant interest in drug discovery and development.
NTU281 is a potent inhibitor of transglutaminase 2 (TG2), an enzyme involved in the activation of latent TGF-β.[6] By inhibiting TG2, this compound can reduce the levels of active TGF-β1, making the MLEC bioassay an ideal platform to quantify its inhibitory effects.[6]
Principle of the Assay
The MLEC bioassay for TGF-β activity is based on the cellular response to active TGF-β. In its latent form, TGF-β is sequestered in the extracellular matrix and is biologically inactive. Transglutaminase 2 (TG2) plays a crucial role in the activation of latent TGF-β by cross-linking the large latent TGF-β complex to the ECM, which facilitates its subsequent activation.[2][6]
The inhibitor this compound specifically targets and inhibits the activity of TG2.[6] By doing so, it prevents the cross-linking and subsequent activation of latent TGF-β, leading to a reduction in the concentration of active TGF-β in the cellular environment.
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the canonical TGF-β signaling pathway and the point of intervention for this compound.
References
- 1. An assay for transforming growth factor-beta using cells transfected with a plasminogen activator inhibitor-1 promoter-luciferase construct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Transglutaminase 2 in Cell Death, Survival, and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of transforming growth factor-beta in biological material using cells transfected with a plasminogen activator inhibitor-1 promoter-luciferase construct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Latent TGFβ complexes are transglutaminase cross-linked to fibrillin to facilitate TGFβ activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of active and total transforming growth factor-β levels in serum and solid organ tissues by bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Do changes in transglutaminase activity alter latent transforming growth factor beta activation in experimental diabetic nephropathy? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NTU281 in Opossum Kidney (OK) Proximal Tubular Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
NTU281 is a potent and specific inhibitor of Tissue Transglutaminase 2 (TG2), a multifunctional enzyme implicated in the pathogenesis of fibrotic diseases, including chronic kidney disease (CKD). In the context of renal pathophysiology, TG2 is known to play a crucial role in the excessive deposition of extracellular matrix (ECM) proteins, a hallmark of renal fibrosis. Opossum kidney (OK) cells, a well-established cell line model for renal proximal tubular epithelium, are frequently used to study the cellular and molecular mechanisms of kidney diseases. These application notes provide a comprehensive overview of the use of this compound in OK cells to investigate its potential as a therapeutic agent for mitigating renal fibrosis. The primary mechanism of action of this compound in this context is the inhibition of TG2-mediated activation of Transforming Growth Factor-beta 1 (TGF-β1), a key pro-fibrotic cytokine.[1]
Principle of Action
The central hypothesis for the application of this compound in OK cells revolves around its ability to interrupt a key fibrotic signaling pathway. Elevated glucose levels or other pro-fibrotic stimuli can increase the expression and activity of TG2 in proximal tubular cells.[1] TG2, in its open conformation, catalyzes the cross-linking of ECM proteins, contributing to the stability and accumulation of the fibrotic matrix.[2] Furthermore, TG2 is involved in the activation of latent TGF-β1, a potent cytokine that stimulates fibroblasts and epithelial cells to produce more ECM components like collagen and fibronectin.[3][4] this compound, as a TG2 inhibitor, is expected to reduce the cross-linking of ECM proteins and decrease the activation of TGF-β1, thereby attenuating the pro-fibrotic cascade.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes of this compound application in OK proximal tubular epithelial cells based on findings in related experimental models. It is important to note that specific dose-response and IC50 values for this compound in OK cells may require empirical determination.
Table 1: Effect of this compound on Transglutaminase 2 (TG2) Activity
| Parameter | Treatment Group | Expected Outcome | Reference |
| TG2 Activity | Control (untreated OK cells) | Basal level | N/A |
| Pro-fibrotic stimulus (e.g., high glucose) | Significant increase | [1] | |
| Pro-fibrotic stimulus + this compound | Return to near-basal levels | [1] | |
| IC50 | N/A | To be determined empirically in OK cells | N/A |
Table 2: Effect of this compound on TGF-β1 Activation
| Parameter | Treatment Group | Expected Outcome | Reference |
| Active TGF-β1 Levels | Control (untreated OK cells) | Basal level | N/A |
| Pro-fibrotic stimulus (e.g., high glucose) | Significant increase | Inferred from TG2's role | |
| Pro-fibrotic stimulus + this compound | Significant reduction | Inferred from TG2's role |
Table 3: Effect of this compound on Extracellular Matrix (ECM) Protein Deposition
| ECM Protein | Treatment Group | Expected Outcome | Reference |
| Fibronectin | Control (untreated OK cells) | Basal level | [5] |
| Pro-fibrotic stimulus (e.g., high glucose) | Significant increase | [1][5] | |
| Pro-fibrotic stimulus + this compound | Significant reduction | [1][5] | |
| Collagen IV | Control (untreated OK cells) | Basal level | [6] |
| Pro-fibrotic stimulus (e.g., high glucose) | Significant increase | [1][6] | |
| Pro-fibrotic stimulus + this compound | Significant reduction | [1][6] |
Experimental Protocols
General Cell Culture of Opossum Kidney (OK) Cells
Opossum kidney (OK) cells should be cultured in a suitable medium, such as a 1:1 mixture of Dulbecco's modified Eagle's medium and Ham's F12 medium, supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Protocol 1: Determination of this compound Efficacy on TG2 Activity in OK Cells
This protocol outlines the steps to assess the inhibitory effect of this compound on TG2 activity in OK cells under normal and pro-fibrotic conditions.
Materials:
-
Opossum Kidney (OK) cells
-
Cell culture medium
-
This compound
-
Pro-fibrotic stimulus (e.g., high glucose, 30 mM)
-
Transglutaminase activity assay kit (colorimetric or fluorometric)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
96-well microplate
Procedure:
-
Cell Seeding: Seed OK cells in a 96-well plate at a density that allows them to reach 80-90% confluency at the time of the assay.
-
Cell Treatment:
-
Once confluent, replace the medium with fresh medium containing the pro-fibrotic stimulus (e.g., high glucose at 30 mM) and various concentrations of this compound (e.g., 0.1 µM to 100 µM).
-
Include control wells with normal glucose (5.5 mM), high glucose alone, and vehicle control for this compound.
-
Incubate for a predetermined period (e.g., 24-72 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysates.
-
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay.
-
TG2 Activity Assay:
-
Perform the transglutaminase activity assay according to the manufacturer's instructions, using equal amounts of protein from each sample.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the TG2 activity to the total protein concentration.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value of this compound for TG2 inhibition in OK cells.
-
Protocol 2: Measurement of Active TGF-β1 Levels in OK Cell Supernatants
This protocol describes the quantification of active TGF-β1 secreted by OK cells following treatment with a pro-fibrotic stimulus and this compound.
Materials:
-
Conditioned media from treated OK cells (from Protocol 1)
-
TGF-β1 ELISA kit
-
Microplate reader
Procedure:
-
Sample Collection: Collect the cell culture supernatants from the treated OK cells.
-
Sample Preparation: Activate latent TGF-β1 to measure total TGF-β1 or measure active TGF-β1 directly, following the ELISA kit manufacturer's instructions. This typically involves acidification followed by neutralization.
-
ELISA Assay:
-
Perform the TGF-β1 ELISA according to the manufacturer's protocol.
-
Add standards and prepared samples to the antibody-coated microplate.
-
Incubate, wash, and add the detection antibody and substrate.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength.
-
Generate a standard curve and calculate the concentration of active TGF-β1 in each sample.
-
Compare the levels of active TGF-β1 between the different treatment groups.
-
Protocol 3: Western Blot Analysis of ECM Protein Deposition
This protocol details the assessment of fibronectin and collagen IV deposition in the cell layer and extracellular matrix of treated OK cells.
Materials:
-
Treated OK cells
-
Cell lysis buffer for total protein extraction
-
ECM extraction buffer
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Primary antibodies (anti-fibronectin, anti-collagen IV, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
For total cellular protein, lyse the cells with a suitable lysis buffer.
-
For ECM proteins, use a protocol to enrich for the extracellular matrix fraction.
-
-
Protein Quantification: Determine the protein concentration of each sample.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with primary antibodies against fibronectin, collagen IV, and a loading control (e.g., β-actin for total cell lysates).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the expression of fibronectin and collagen IV to the loading control.
-
Compare the relative protein levels between treatment groups.
-
Visualizations
Caption: this compound inhibits TG2, blocking TGF-β1 activation and subsequent ECM production.
Caption: Experimental workflow for evaluating this compound efficacy in OK cells.
References
- 1. Inhibition of transglutaminase activity reduces extracellular matrix accumulation induced by high glucose levels in proximal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transglutaminase 2 as a novel target in chronic kidney disease - Methods, mechanisms and pharmacological inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Transforming Growth Factor-Beta1 in Diabetic Kidney Disease [frontiersin.org]
- 4. How does TGF-β mediate tubulointerstitial fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting Transglutaminase 2 Mediates Kidney Fibrosis via Anti-Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transglutaminase inhibition ameliorates experimental diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Continuous Infusion of NTU281 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NTU281 is an irreversible inhibitor of tissue transglutaminase (TG2), an enzyme implicated in the pathogenesis of various diseases, including diabetic nephropathy.[1][2] TG2 catalyzes the cross-linking of extracellular matrix (ECM) proteins, contributing to tissue scarring and fibrosis. In animal models of diabetic nephropathy, this compound has been shown to ameliorate glomerular dysfunction and reduce the expression of fibrotic markers.[1][2] Continuous infusion of this compound in animal models allows for the maintenance of steady-state plasma concentrations, which is crucial for evaluating its long-term efficacy and safety. These notes provide a detailed protocol for the continuous subcutaneous infusion of this compound in a streptozotocin (B1681764) (STZ)-induced diabetic rat model.
Signaling Pathway of this compound Action
This compound exerts its therapeutic effects by inhibiting TG2, which in turn modulates the transforming growth factor-beta (TGF-β) signaling pathway. This pathway is a key driver of fibrosis in diabetic nephropathy.[3]
Experimental Protocols
Animal Model: Streptozotocin (STZ)-Induced Diabetic Rat
This protocol describes the induction of type 1 diabetes in rats, a common model for studying diabetic nephropathy.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Streptozotocin (STZ)
-
Cold sterile 0.1 M citrate (B86180) buffer (pH 4.5)
-
Glucose meter and test strips
-
Insulin (optional, for managing severe hyperglycemia)
Procedure:
-
Acclimate rats for at least one week before the experiment.
-
On the day of induction, weigh the rats and fast them for 4-6 hours.
-
Prepare a fresh solution of STZ in cold citrate buffer. A common dose is a single intraperitoneal (i.p.) injection of 65 mg/kg.
-
Inject the STZ solution i.p.
-
Return rats to their cages and provide free access to food and water. To prevent initial hypoglycemia, provide a 10% sucrose (B13894) solution in the drinking water for the first 24-48 hours.
-
Monitor blood glucose levels 48-72 hours post-injection from a tail vein blood sample. Rats with blood glucose levels ≥15 mM (or ≥250 mg/dL) are considered diabetic and can be used in the study.
Protocol for Continuous Subcutaneous Infusion of this compound
This protocol details the surgical implantation of an osmotic pump for the continuous delivery of this compound.
Materials:
-
Diabetic rats (prepared as in section 3.1)
-
This compound
-
Vehicle for this compound (e.g., sterile saline, DMSO/polyethylene glycol mixture; vehicle choice depends on this compound solubility and stability)
-
Osmotic pumps (e.g., ALZET® pumps, select model based on desired infusion duration and rate)
-
Surgical instruments (scalpel, forceps, scissors, wound clips or sutures)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Analgesic
-
Sterile saline
-
Antiseptic solution (e.g., povidone-iodine, chlorhexidine)
-
Warming pad
Procedure:
-
Pump Preparation:
-
On the day of surgery, prepare the this compound solution in the chosen vehicle at the desired concentration. The concentration will depend on the pump's flow rate and the target daily dose.
-
Fill the osmotic pumps with the this compound solution according to the manufacturer's instructions.
-
Prime the pumps by incubating them in sterile saline at 37°C for at least 4-6 hours before implantation.
-
-
Surgical Implantation:
-
Anesthetize the rat using the chosen anesthetic. Confirm the depth of anesthesia by lack of a pedal withdrawal reflex.
-
Administer a pre-operative analgesic.
-
Shave the fur on the back, between the scapulae.
-
Sterilize the surgical area with an antiseptic solution.
-
Make a small midline incision (approximately 1-1.5 cm) through the skin.
-
Using blunt dissection with forceps, create a subcutaneous pocket large enough to accommodate the pump.
-
Insert the primed osmotic pump into the pocket, with the delivery port first.
-
Close the incision with wound clips or sutures.
-
Monitor the animal until it has fully recovered from anesthesia. Place the rat on a warming pad during recovery.
-
Administer post-operative analgesics as required.
-
Experimental Workflow
The following diagram outlines the typical workflow for a study involving the continuous infusion of this compound in a diabetic rat model.
Data Presentation
The following tables present hypothetical but realistic data for a study involving the continuous infusion of this compound.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Symbol | Intravenous Bolus (10 mg/kg) | Continuous Subcutaneous Infusion (10 mg/kg/day) |
| Maximum Concentration | Cmax | 1500 ng/mL | 800 ng/mL (Steady State) |
| Time to Maximum Conc. | Tmax | 0.25 hr | 24 hr (to reach Steady State) |
| Area Under the Curve | AUC | 4500 nghr/mL | 19200 nghr/mL (over 24h at steady state) |
| Half-life | t1/2 | 2.5 hr | Not Applicable |
| Clearance | CL | 2.2 L/hr/kg | Not Applicable |
| Volume of Distribution | Vd | 7.9 L/kg | Not Applicable |
Note: This data is for illustrative purposes and is not based on published results for this compound.
Table 2: Hypothetical Pharmacodynamic Endpoints in a 4-Week Study
| Group | N | Change in Body Weight (g) | 24h Urine Albumin (mg/day) | Kidney Active TGF-β1 (pg/mg tissue) | Glomerular Sclerosis Index |
| Non-Diabetic Control | 10 | +50 ± 5 | 1.5 ± 0.3 | 25 ± 4 | 0.2 ± 0.1 |
| Diabetic + Vehicle | 10 | -20 ± 8 | 25.0 ± 4.5 | 75 ± 10 | 2.8 ± 0.5 |
| Diabetic + this compound (5 mg/kg/day) | 10 | -15 ± 7 | 15.0 ± 3.0 | 50 ± 8 | 1.5 ± 0.4 |
| Diabetic + this compound (10 mg/kg/day) | 10 | -12 ± 6 | 10.0 ± 2.5 | 40 ± 7 | 1.0 ± 0.3 |
Data are presented as mean ± SD. *p < 0.05 compared to Diabetic + Vehicle group.
References
Application Notes and Protocols for Assessing Renal Fibrosis Reduction with NTU281 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Renal fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is the common final pathological pathway of chronic kidney disease (CKD), leading to end-stage renal failure. A key mediator in the progression of renal fibrosis is Transforming Growth Factor-beta (TGF-β), a potent pro-fibrotic cytokine. Tissue Transglutaminase 2 (TG2), a calcium-dependent enzyme, plays a critical role in the activation of latent TGF-β and the cross-linking of ECM proteins, making the fibrotic matrix resistant to degradation.[1][2]
NTU281 is a potent and irreversible inhibitor of TG2.[3] By targeting TG2, this compound effectively reduces the activation of TGF-β and subsequent downstream fibrotic signaling.[3][4] In preclinical models of diabetic nephropathy, this compound has demonstrated significant efficacy in reducing renal fibrosis, improving kidney function, and preserving renal architecture.[3] These application notes provide a summary of the key findings and detailed protocols for assessing the anti-fibrotic effects of this compound in a research setting.
Mechanism of Action of this compound in Renal Fibrosis
This compound's primary mechanism involves the inhibition of Tissue Transglutaminase 2 (TG2). In the context of renal fibrosis, this action disrupts the fibrotic cascade at a critical juncture.
-
Inhibition of Latent TGF-β Activation : TGF-β is secreted in an inactive (latent) form, bound to the Latent TGF-β Binding Protein (LTBP). TG2 is responsible for cross-linking the LTBP-TGF-β complex to the extracellular matrix.[4] This anchoring is a crucial step for the subsequent release and activation of TGF-β. This compound inhibits this TG2-mediated cross-linking, thereby reducing the amount of active TGF-β1 in the kidney.[4]
-
Downregulation of Pro-Fibrotic Signaling : With reduced active TGF-β, the downstream canonical Smad signaling pathway is attenuated. This leads to decreased phosphorylation of Smad2 and Smad3, preventing their translocation to the nucleus and subsequent transcription of pro-fibrotic genes, such as those for collagen I, collagen III, and α-smooth muscle actin (α-SMA).[3]
-
Reduction of ECM Deposition : By inhibiting the expression of key ECM components like collagens and reducing the activity of myofibroblasts (the primary collagen-producing cells), this compound mitigates the excessive deposition of scar tissue in the kidney's glomeruli and tubulointerstitium.[3]
Signaling Pathway of this compound in Renal Fibrosis
Caption: Mechanism of this compound in reducing renal fibrosis.
Quantitative Data Summary
Treatment with this compound has been shown to significantly ameliorate key indicators of renal fibrosis and dysfunction in a preclinical model of diabetic nephropathy (uninephrectomized streptozotocin-induced diabetic rats).[3]
| Parameter Assessed | Treatment Group | Result at 8 Months | Fold Change/Percent Reduction |
| Kidney Function | |||
| Serum Creatinine | Diabetic Control | Increased | - |
| Diabetic + this compound | Nearly Normalized | Significant Reduction vs. Control | |
| Albuminuria | Diabetic Control | Increased | - |
| Diabetic + this compound | Nearly Normalized | Significant Reduction vs. Control | |
| Histological Changes | |||
| Glomerulosclerosis Index | Diabetic Control | Markedly Increased | - |
| Diabetic + this compound | Significantly Reduced | ~5-fold Decrease vs. Control[5] | |
| Tubulointerstitial Scarring | Diabetic Control | Markedly Increased | - |
| Diabetic + this compound | Significantly Reduced | ~6-fold Decrease vs. Control[5] | |
| Molecular Markers | |||
| Active TGF-β1 Levels | Diabetic Control | Elevated | - |
| Diabetic + this compound | Significantly Reduced | ~25% Reduction vs. Control[4] | |
| Collagen I & III Expression | Diabetic Control | Increased | - |
| Diabetic + this compound | Reduced | Significant Reduction vs. Control[5] | |
| Collagen IV Accumulation | Diabetic Control | Increased | - |
| Diabetic + this compound | Reduced | Significant Reduction vs. Control[5] | |
| Myofibroblast Number (α-SMA+) | Diabetic Control | Increased | - |
| Diabetic + this compound | Reduced | Significant Reduction vs. Control[5] |
Experimental Protocols
The following protocols describe methods to induce renal fibrosis and assess the efficacy of this compound. A common and robust model for inducing progressive renal fibrosis is the Unilateral Ureteral Obstruction (UUO) model. While initial this compound data comes from a diabetic nephropathy model, the UUO model is highly suitable for studying the anti-fibrotic mechanisms of TG2 inhibition.
Experimental Workflow Diagram
References
- 1. Latent TGFβ complexes are transglutaminase cross-linked to fibrillin to facilitate TGFβ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijbs.com [ijbs.com]
- 3. researchgate.net [researchgate.net]
- 4. TGF‑β/Smad signaling in chronic kidney disease: Exploring post‑translational regulatory perspectives (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tissue transglutaminase inhibition as treatment for diabetic glomerular scarring: it's good to be glueless - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing NTU281 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of NTU281, a potent transglutaminase 2 (TG2) inhibitor, for in vitro experiments. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new in vitro experiment?
For a novel experiment, it is advisable to start with a broad concentration range to determine the optimal dose for your specific cell line and assay. Based on data from similar TG2 inhibitors, a typical starting range would be from 10 µM to 100 µM.[1] It is crucial to perform a dose-response curve to identify the half-maximal inhibitory concentration (IC50) for your experimental setup.
Q2: How should I prepare the stock solution for this compound?
Due to the hydrophobic nature of many small molecule inhibitors, it is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO). A common practice is to create a 10 mM stock solution in 100% DMSO. This allows for minimal volumes of the solvent to be added to your cell culture medium, thereby reducing the risk of solvent-induced cytotoxicity. The final DMSO concentration in the culture medium should ideally be kept below 0.5% (v/v).
Q3: What are the known signaling pathways modulated by this compound?
This compound is a specific inhibitor of transglutaminase 2 (TG2). TG2 is a multifunctional enzyme involved in various cellular processes. The primary known downstream effects of this compound are the modulation of the Transforming Growth Factor-beta (TGF-β) and the PI3K/Akt/mTOR signaling pathways.[2][3][4]
Q4: Are there any known off-target effects of this compound?
While this compound is designed as a site-directed and specific inhibitor of TG2, all small molecule inhibitors have the potential for off-target effects. It is crucial to include appropriate controls in your experiments to account for any non-specific effects. This can include using a negative control compound with a similar chemical structure but no activity against TG2, or using cell lines with TG2 knocked down or knocked out.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cell toxicity observed at expected effective concentrations. | 1. The concentration of this compound is too high for the specific cell line. 2. The concentration of the organic solvent (e.g., DMSO) is too high. 3. The compound has precipitated out of solution. | 1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with a wide range of this compound concentrations to determine the maximum non-toxic concentration. 2. Ensure the final concentration of the solvent in the cell culture medium is below 0.5%. Include a vehicle control (medium with the same solvent concentration but without this compound) in all experiments. 3. Visually inspect the culture medium for any signs of precipitation. If precipitation is observed, consider preparing a fresh, lower concentration stock solution or using a different solubilizing agent. |
| No observable effect of this compound on the target. | 1. The concentration of this compound is too low. 2. The incubation time is not sufficient. 3. The activity of the this compound stock solution has degraded. 4. The target protein (TG2) is not expressed or is at very low levels in the cell line. | 1. Increase the concentration of this compound in a stepwise manner. 2. Perform a time-course experiment to determine the optimal incubation time. 3. Prepare a fresh stock solution of this compound and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. 4. Confirm the expression of TG2 in your cell line using methods like Western blotting or qPCR. |
| Inconsistent results between experiments. | 1. Variability in cell seeding density. 2. Inconsistent preparation of this compound dilutions. 3. Edge effects in multi-well plates. | 1. Ensure consistent cell seeding density across all wells and experiments. 2. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. 3. Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or medium. |
Data Presentation
Table 1: Recommended Starting Concentrations for TG2 Inhibitors in In Vitro Assays (Based on related compounds)
| Compound | Cell Line | Concentration Range | Assay | Reference |
| ERW1041 | Caco-2 | 10 µM - 100 µM | TG2 activity, Cell viability | [1] |
| 1,3-dimethyl-2[(oxopropyl)thio]imidazolium | Proximal Tubular Epithelial Cells | Not specified in abstract | ECM accumulation | [5] |
| Periplocin (B192072) (PI3K/Akt/mTOR inhibitor) | MDA-MB-231 | 2.5 µM - 50 µM | Cell viability, Apoptosis | [3] |
Experimental Protocols
Protocol 1: General Protocol for In Vitro Treatment with this compound
This protocol provides a general guideline for treating adherent cells with this compound. It should be optimized for your specific cell line and experimental conditions.
Materials:
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Adherent cells of interest
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Complete cell culture medium
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This compound
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DMSO
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Sterile, nuclease-free microcentrifuge tubes
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Multi-well cell culture plates
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Phosphate-buffered saline (PBS)
Procedure:
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Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow overnight.
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Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot the stock solution into smaller volumes and store at -80°C. Avoid repeated freeze-thaw cycles.
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Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control (typically ≤ 0.5%).
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Cell Treatment: Remove the old medium from the cells and wash once with sterile PBS. Add the prepared this compound working solutions and the vehicle control to the respective wells.
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Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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Downstream Analysis: After the incubation period, proceed with your planned downstream analysis, such as cell viability assays, protein extraction for Western blotting, or RNA isolation for qPCR.
Protocol 2: In Vitro TG2 Activity Assay
This protocol describes a method to assess the inhibitory effect of this compound on TG2 activity in cell lysates.
Materials:
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Cells treated with this compound or vehicle control
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Lysis buffer (e.g., RIPA buffer) with protease inhibitors
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TG2 activity assay kit (commercially available) or reagents for a custom assay (e.g., biotin-pentylamine incorporation)
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Microplate reader
Procedure:
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Cell Lysis: After treating the cells with this compound as described in Protocol 1, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
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Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
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TG2 Activity Assay: Perform the TG2 activity assay according to the manufacturer's instructions or your established laboratory protocol. This typically involves incubating the cell lysate with a TG2 substrate and detecting the product.
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Data Analysis: Measure the signal using a microplate reader. Normalize the TG2 activity to the total protein concentration. Compare the TG2 activity in this compound-treated samples to the vehicle control to determine the percentage of inhibition.
Mandatory Visualization
Caption: this compound inhibits TG2, preventing the activation of latent TGF-β and subsequent signaling.
Caption: this compound may indirectly modulate the PI3K/Akt/mTOR pathway by inhibiting TG2.
Caption: A general workflow for in vitro experiments using this compound.
References
- 1. Inhibition of Transglutaminase 2 as a Therapeutic Strategy in Celiac Disease—In Vitro Studies in Intestinal Cells and Duodenal Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Do changes in transglutaminase activity alter latent transforming growth factor beta activation in experimental diabetic nephropathy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of the PI3K/Akt/mTOR signaling pathway in vitro and molecular docking analysis of periplocin inhibits cell cycle progression and induces apoptosis in MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The processing mechanism of vinegar-processed Curcumae Rhizome enhances anti hepatic fibrotic effects through regulation of PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of transglutaminase activity reduces extracellular matrix accumulation induced by high glucose levels in proximal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
NTU281 Technical Support Center: Solubility and Stability in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and troubleshooting for challenges related to the solubility and stability of the transglutaminase-2 (TG2) inhibitor, NTU281, in aqueous solutions. The following information is designed to assist users in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in aqueous buffers like PBS. What should I do?
A1: It is common for small molecule inhibitors like this compound to have limited solubility in aqueous solutions. We recommend first preparing a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO). This stock solution can then be diluted to the final desired concentration in your aqueous experimental buffer. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect your experimental system, typically less than 0.5%. Vigorous vortexing or sonication may also aid in dissolution.
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: Dimethyl Sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions of many small molecule inhibitors.
Q3: After diluting my this compound DMSO stock solution into an aqueous buffer, I observe precipitation. How can I prevent this?
A3: Precipitation upon dilution indicates that the aqueous solubility of this compound has been exceeded. To address this, you can try several approaches:
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Lower the final concentration: The most straightforward solution is to work at a lower final concentration of this compound in your aqueous buffer.
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Use a co-solvent: Incorporating a small percentage of a water-miscible organic co-solvent (e.g., ethanol, PEG300) in your final aqueous solution can improve solubility. However, you must validate that the co-solvent does not interfere with your assay.
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pH adjustment: The solubility of a compound can be pH-dependent. Investigating the solubility of this compound at different pH values may reveal a range where it is more soluble.
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Kinetic vs. Thermodynamic Solubility: For initial screening, kinetic solubility (where a DMSO stock is diluted) is often used. If precipitation occurs over time, you may be exceeding the thermodynamic solubility. For long-term experiments, ensuring the concentration is below the thermodynamic solubility limit is crucial.
Q4: How should I store my this compound stock solutions and aqueous working solutions to ensure stability?
A4:
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Stock Solutions (in DMSO): Aliquot your high-concentration stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.
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Aqueous Working Solutions: It is highly recommended to prepare fresh aqueous working solutions daily from your frozen stock. The stability of this compound in aqueous buffers over extended periods has not been extensively characterized and can be influenced by factors like pH, temperature, and light exposure. Storing aqueous solutions, even at 4°C, is generally not recommended for more than a day.
Q5: Are there any known stability issues with this compound in aqueous solutions?
A5: Specific degradation pathways of this compound in aqueous solutions are not widely published. However, like many small molecules, it may be susceptible to hydrolysis, oxidation, or photodegradation over time, especially when in an aqueous environment. To mitigate these risks, it is best practice to use freshly prepared solutions, protect them from light, and maintain them at a stable pH and temperature during your experiment.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in aqueous buffer. | Low intrinsic aqueous solubility. | Prepare a concentrated stock solution in an organic solvent like DMSO first, then dilute into the aqueous buffer. |
| Precipitation observed after diluting DMSO stock into aqueous buffer. | The concentration in the aqueous buffer exceeds the solubility limit. | Decrease the final concentration of this compound. Consider using a co-solvent or adjusting the pH of the buffer. |
| Inconsistent experimental results between batches of this compound solutions. | Degradation of this compound in stock or working solutions. | Aliquot stock solutions to avoid freeze-thaw cycles. Prepare fresh aqueous working solutions for each experiment. Ensure proper storage conditions (temperature, light protection). |
| Loss of this compound activity in a long-term cell culture experiment. | Instability and degradation of the compound in the culture medium over time. | Replenish the culture medium with freshly diluted this compound at regular intervals (e.g., every 24-48 hours). |
Quantitative Data Summary
Since specific experimental solubility data for this compound is not publicly available, the following table provides an illustrative example of solubility data for a hypothetical small molecule inhibitor with similar characteristics. These values are for guidance and may not represent the actual solubility of this compound.
| Solvent/Buffer | Method | Illustrative Solubility |
| DMSO | Thermodynamic | ≥ 100 mg/mL |
| Ethanol | Thermodynamic | ~10 - 20 mg/mL |
| Water | Thermodynamic | < 0.1 mg/mL |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Kinetic | ~10 - 50 µM |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility in Aqueous Buffer
This protocol outlines a general method for assessing the kinetic solubility of a small molecule inhibitor like this compound using nephelometry, which measures the scattering of light by insoluble particles.
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Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
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Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 1 µM).
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Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration into a corresponding well of a clear-bottom 96-well plate pre-filled with a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., PBS, pH 7.4). This will result in a 1:100 dilution.
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Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours), protected from light.
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Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 650 nm).
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Data Analysis: Plot the light scattering units against the compound concentration. The concentration at which a significant increase in light scattering is observed above the background is considered the kinetic solubility limit.
Protocol 2: Assessment of Stability in Aqueous Solution by HPLC
This protocol describes a general method to evaluate the stability of this compound in an aqueous buffer over time using High-Performance Liquid Chromatography (HPLC).
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Preparation of Test Solution: Prepare a solution of this compound in the desired aqueous buffer (e.g., PBS, pH 7.4) at a concentration below its kinetic solubility limit.
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Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector. Obtain the chromatogram and record the peak area of the parent this compound compound.
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Incubation: Store the remaining solution under the desired test conditions (e.g., room temperature, 37°C, protected from light).
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Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution and analyze them by HPLC under the same conditions as the initial analysis.
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Data Analysis: Compare the peak area of the parent this compound compound at each time point to the initial peak area at T=0. The percentage of the remaining compound can be calculated to determine its stability over time. The appearance of new peaks may indicate the formation of degradation products.
Visualizations
Transglutaminase-2 (TG2) Signaling Pathways
This compound is an inhibitor of Transglutaminase-2 (TG2). TG2 is a multifunctional enzyme involved in various cellular processes. The diagram below illustrates some of the key signaling pathways influenced by TG2 activity.
Caption: Simplified TG2 Signaling Pathways and the inhibitory action of this compound.
Experimental Workflow: Kinetic Solubility Assay
The following diagram outlines the workflow for determining the kinetic solubility of this compound.
Caption: Workflow for the determination of kinetic solubility.
Logical Relationship: Troubleshooting Solubility Issues
This diagram illustrates the logical steps for troubleshooting common solubility problems with this compound.
Caption: A logical guide to troubleshooting solubility issues with this compound.
troubleshooting inconsistent results in NTU281 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NTU281, a potent transglutaminase-2 (TG2) inhibitor.
Troubleshooting Guides
Inconsistent results in this compound experiments can arise from various factors, from experimental design to reagent handling. This section provides structured guidance to identify and resolve common issues.
Inconsistent In Vivo Efficacy in Diabetic Models
Users have reported variability in the therapeutic effects of this compound in animal models of diabetic nephropathy. The following table summarizes potential causes and recommended actions.
| Observed Issue | Potential Cause | Recommended Troubleshooting Step | Expected Outcome |
| High variability in serum creatinine (B1669602) and albuminuria reduction between subjects. | Inconsistent drug delivery or dosage. | Verify the calibration and functionality of the delivery system (e.g., osmotic pumps). Ensure consistent placement and dosage calculation based on individual animal weight. | Reduced inter-subject variability in key efficacy readouts. |
| Lower than expected reduction in glomerulosclerosis and tubulointerstitial scarring. | Insufficient treatment duration for significant matrix remodeling. | In studies of diabetic nephropathy, this compound has been administered for up to 8 months to achieve significant reductions in renal scarring.[1] Consider extending the treatment period. | Improved histological outcomes with more pronounced reduction in fibrosis. |
| Suboptimal this compound bioactivity. | Store this compound according to the manufacturer's instructions to prevent degradation. Prepare fresh solutions for administration. | Consistent and potent inhibition of TG2 activity. | |
| No significant difference in collagen deposition (I, III, IV) compared to vehicle control. | Timing of assessment. | Reductions in different collagen types may occur at different rates. For instance, significant changes in collagen IV may be observed earlier (e.g., 4 months) than in collagens I and III (e.g., 8 months).[1] | A clearer understanding of the temporal effects of this compound on extracellular matrix components. |
Experimental Workflow for Troubleshooting In Vivo Studies
The following diagram outlines a systematic approach to troubleshooting inconsistent results in in vivo experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of transglutaminase 2 (TG2). TG2 is an enzyme that catalyzes the formation of isopeptide bonds between protein-bound glutamine and lysine (B10760008) residues, leading to protein cross-linking. In pathological conditions like diabetic nephropathy, elevated TG2 activity contributes to the excessive accumulation of extracellular matrix proteins and subsequent tissue scarring.[1] this compound works by inhibiting this enzymatic activity.
Q2: What are the key signaling pathways affected by this compound?
A2: By inhibiting TG2, this compound can influence several signaling pathways involved in fibrosis and inflammation. A primary target is the Transforming Growth Factor-beta 1 (TGF-β1) pathway. TG2 is known to be one of the key mechanisms for the recruitment and activation of latent TGF-β1, a potent pro-fibrotic cytokine.[2] By inhibiting TG2, this compound can reduce the levels of active TGF-β1, thereby mitigating downstream fibrotic responses.[2]
The following diagram illustrates the role of TG2 in the TGF-β1 signaling pathway and the point of intervention for this compound.
Q3: What are some common challenges with in vitro TG2 activity assays when using this compound?
A3: A common issue is the apparent lack of inhibitory effect in intact cell-based assays. TG2 is predominantly inactive inside the cell due to low intracellular calcium concentrations and is activated upon cell lysis or tissue injury.[3][4] Therefore, assessing this compound's inhibitory potential requires cell homogenization and the addition of calcium to the assay buffer to activate TG2.[3]
Q4: Are there alternative TG2 inhibitors, and what are their limitations?
A4: Yes, other TG2 inhibitors exist, including both reversible and irreversible compounds. However, many have faced challenges that have limited their clinical application. These can include low affinity due to the flat-shaped active site of TG2, poor cell permeability for peptidomimetic inhibitors, and potential immunogenicity with irreversible inhibitors.[5]
Q5: Can this compound be used in cell culture experiments? What should I consider?
A5: Yes, this compound can be used in cell culture. However, it is crucial to consider the experimental context. As TG2 activity is often low in unstimulated cultured cells, you may need to induce TG2 expression or activity. For example, some studies use opossum kidney (OK) proximal tubular epithelial cells with TG2 overexpression to study its effects.[2] When designing your experiment, ensure your cell model is appropriate for investigating the biological question related to TG2 activity.
References
- 1. Transglutaminase inhibition ameliorates experimental diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Do changes in transglutaminase activity alter latent transforming growth factor beta activation in experimental diabetic nephropathy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extracellular Transglutaminase 2 Is Catalytically Inactive, but Is Transiently Activated upon Tissue Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transglutaminase 2 Undergoes a Large Conformational Change upon Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Assessing NTU281 Cytotoxicity in Cell Culture Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of NTU281, a transglutaminase 2 (TG2) inhibitor, in cell culture models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a site-directed, irreversible inhibitor of transglutaminase 2 (TG2).[1][2] TG2 is a multifunctional enzyme involved in various cellular processes, including cell adhesion, migration, survival, and extracellular matrix stabilization.[3][4] By inhibiting TG2, this compound can modulate these processes and has shown therapeutic potential in conditions like diabetic nephropathy.[1][5]
Q2: In which cell culture models is this compound cytotoxicity commonly assessed?
While specific cytotoxicity data for this compound across a wide range of cell lines is not extensively published, its investigation has been prominent in models related to diabetes and its complications.[1][5] Therefore, relevant cell culture models include:
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Kidney cells: Mesangial cells, podocytes, and proximal tubular epithelial cells to model diabetic nephropathy.
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Fibroblasts: To study the anti-fibrotic effects of this compound.
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Endothelial cells: Such as Human Umbilical Vein Endothelial Cells (HUVECs), to investigate vascular effects.[6]
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Cancer cell lines: Depending on the role of TG2 in a specific cancer type, as TG2 is implicated in cancer progression and drug resistance.[7]
Q3: What are the expected cytotoxic effects of this compound?
The cytotoxic effects of this compound are expected to be highly cell-type dependent. In cell types where TG2 promotes survival, its inhibition by this compound could lead to increased apoptosis or reduced proliferation.[6] Conversely, in contexts where TG2 activity contributes to a disease phenotype, its inhibition might have protective effects with minimal cytotoxicity to normal cells.
Q4: How does hyperglycemia in cell culture media affect the assessment of this compound cytotoxicity?
High glucose conditions can induce cellular stress and alter cellular metabolism and signaling, potentially sensitizing cells to the effects of this compound.[8][9] When modeling diabetic conditions, it is crucial to include appropriate normoglycemic and hyperglycemic controls to properly interpret the cytotoxic effects of this compound.
Troubleshooting Guides
Problem 1: Unexpectedly High Cytotoxicity at Low Concentrations of this compound
| Possible Cause | Troubleshooting Steps |
| High TG2 dependence for survival in the chosen cell line. | Investigate the expression level of TG2 in your cell model. Cell lines with high TG2 expression and reliance on TG2-mediated survival pathways may be particularly sensitive to this compound. Consider using a cell line with lower TG2 expression for comparison. |
| Off-target effects. | While this compound is designed to be a specific TG2 inhibitor, off-target effects at higher concentrations can never be fully excluded.[2] Perform a dose-response curve over a wide range of concentrations to determine the therapeutic window. Consider using a structurally different TG2 inhibitor as a control. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is non-toxic to your cells. Run a vehicle control with the highest concentration of the solvent used in your experiment. |
Problem 2: No Apparent Cytotoxicity, Even at High Concentrations of this compound
| Possible Cause | Troubleshooting Steps |
| Low or absent TG2 expression in the cell model. | Verify TG2 expression in your cell line at the protein level (e.g., Western blot). If TG2 is not expressed, the cells are unlikely to respond to this compound's primary mechanism of action. |
| Compensatory survival pathways. | Cells may activate alternative survival pathways to compensate for TG2 inhibition. Consider co-treatment with inhibitors of other known survival pathways (e.g., PI3K/Akt) to unmask the cytotoxic effects of this compound. |
| Incorrect assay choice or timing. | The chosen cytotoxicity assay may not be sensitive enough to detect the specific mode of cell death induced by this compound, or the time point of measurement may be too early or too late. Try multiple cytotoxicity assays that measure different parameters (e.g., apoptosis, necrosis, metabolic activity) at various time points (e.g., 24, 48, 72 hours). |
| This compound degradation. | Ensure the stability of this compound in your cell culture medium over the course of the experiment. Prepare fresh solutions for each experiment. |
Data Presentation
Table 1: Example Template for Summarizing this compound Cytotoxicity Data (IC50 values in µM)
| Cell Line | Assay Type | 24 hours | 48 hours | 72 hours | Notes |
| e.g., Human Mesangial Cells | MTT | ||||
| LDH Release | |||||
| Annexin V/PI | |||||
| e.g., NIH-3T3 Fibroblasts | MTT | ||||
| LDH Release | |||||
| Annexin V/PI |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only and untreated controls. Incubate for the desired time periods (e.g., 24, 48, 72 hours).
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MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
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Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: LDH Release Assay for Cytotoxicity
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
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Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
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Supernatant Collection: Carefully collect a portion of the cell culture supernatant from each well.
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LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH reaction mix according to the manufacturer's instructions.
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Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.
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Absorbance Measurement: Measure the absorbance at the wavelength specified by the assay kit (usually 490 nm).
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Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (lysed cells).
Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
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Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired duration.
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Cell Harvesting: Collect both adherent and floating cells.
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Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
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Incubation: Incubate in the dark at room temperature for 15 minutes.
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Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
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Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Mandatory Visualization
Caption: this compound inhibits TG2, impacting multiple downstream signaling pathways.
Caption: General workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for unexpected this compound cytotoxicity results.
References
- 1. Do changes in transglutaminase activity alter latent transforming growth factor beta activation in experimental diabetic nephropathy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tissue transglutaminase inhibition as treatment for diabetic glomerular scarring: it's good to be glueless - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Transglutaminase 2 in Cell Death, Survival, and Fibrosis [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Transglutaminase 2 in diabetes mellitus: Unraveling its multifaceted role and therapeutic implications for vascular complications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extracellular transglutaminase 2 has a role in cell adhesion, whereas intracellular transglutaminase 2 is involved in regulation of endothelial cell proliferation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transglutaminase 2 reprogramming of glucose metabolism in mammary epithelial cells via activation of inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Glucose Media Reduced the Viability and Induced Differential Pro-Inflammatory Cytokines in Human Periodontal Ligament Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular Abnormalities Induced by High Glucose in Mixed Glial Cultures Are Maintained, Although Glucose Returns to Normal Levels - PMC [pmc.ncbi.nlm.nih.gov]
long-term stability of NTU281 in frozen aliquots
This technical support center provides guidance on the long-term stability of the transglutaminase-2 (TG2) inhibitor, NTU281, in frozen aliquots. As specific long-term stability data for this compound is not publicly available, this guide offers best practices based on the stability of similar small molecules and peptidic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid, lyophilized this compound should be stored at -20°C or -80°C, protected from light and moisture. Under these conditions, the compound is expected to be stable for several years.
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare a high-concentration stock solution of this compound in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO). Due to the peptidic nature of this compound, ensure the solvent is of high purity to prevent degradation.
Q3: What is the recommended storage condition for this compound stock solutions in DMSO?
A3: Stock solutions of this compound in DMSO should be aliquoted into single-use volumes and stored at -80°C. This minimizes freeze-thaw cycles which can lead to degradation. While many small molecules in DMSO are stable for up to 3 months at -20°C, storage at -80°C is preferable for longer-term stability, especially for peptidic compounds.
Q4: Can I store this compound in aqueous solutions?
A4: It is not recommended to store this compound in aqueous solutions for extended periods. Peptidic compounds and molecules with reactive functional groups, such as the one likely present in an irreversible inhibitor like this compound, can be susceptible to hydrolysis. If you need to prepare aqueous working solutions, they should be made fresh for each experiment.
Q5: How many freeze-thaw cycles can a stock solution of this compound undergo?
A5: To ensure the integrity of the compound, it is strongly recommended to avoid repeated freeze-thaw cycles. Aliquoting the stock solution into single-use vials is the best practice. Each freeze-thaw cycle can introduce moisture and potentially lead to precipitation or degradation of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound in solution. | - Prepare fresh working solutions from a new aliquot of the frozen stock for each experiment.- Assess the stability of your stock solution (see Experimental Protocols for a general stability assessment method).- Ensure proper storage conditions (-80°C, protected from light). |
| Precipitation observed in thawed stock solution | - The solubility limit was exceeded at low temperatures.- Absorption of water into the DMSO stock. | - Warm the vial to room temperature and vortex thoroughly to redissolve the compound.- Centrifuge the vial to pellet any undissolved material before taking the supernatant.- For future stock preparation, consider a slightly lower concentration.- Ensure you are using anhydrous DMSO and store it properly to prevent water absorption. |
| Loss of inhibitory activity | - Degradation of this compound.- Improper handling of the compound. | - Use a fresh aliquot of the stock solution.- Verify the concentration of your stock solution.- Ensure that the experimental conditions (e.g., pH, presence of reducing agents) are compatible with this compound activity. |
Stability of Small Molecules in Frozen Aliquots (General Guidelines)
Since specific quantitative stability data for this compound is unavailable, the following tables provide general guidelines for the storage of small molecules and peptidic compounds.
Table 1: General Stability of Small Molecules in Solid Form
| Storage Temperature | Expected Stability | Key Considerations |
| -20°C to -80°C | Years | Store in a desiccator, protected from light. |
| 4°C | Months to Years | Suitable for short-term storage. Protect from light and moisture. |
| Room Temperature | Days to Weeks | Not recommended for long-term storage. |
Table 2: General Stability of Small Molecules in DMSO Solution
| Storage Temperature | Expected Stability | Key Considerations |
| -80°C | Months to over a year | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles. |
| -20°C | Weeks to Months | Suitable for short to medium-term storage. Aliquot to avoid freeze-thaw cycles. |
| 4°C | Days | Not recommended for storage. |
| Room Temperature | Hours to Days | Not recommended for storage. |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability
This protocol provides a general method to evaluate the stability of this compound in your specific storage conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Aliquoting: Distribute the stock solution into multiple single-use, tightly sealed vials.
-
Initial Analysis (Time Zero): Immediately analyze one aliquot using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the initial purity and concentration.
-
Storage: Store the remaining aliquots at your desired frozen temperature (e.g., -20°C and -80°C).
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 6, and 12 months), thaw one aliquot from each storage temperature.
-
Sample Analysis: Analyze the thawed aliquot by HPLC or LC-MS under the same conditions as the initial analysis.
-
Data Comparison: Compare the peak area and purity of the aged samples to the time-zero sample to determine the percentage of degradation.
Protocol 2: In Vitro Transglutaminase 2 (TG2) Activity Assay
This protocol is a general method to assess the inhibitory activity of this compound.
-
Reagent Preparation:
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing CaCl2 (e.g., 5 mM) and a reducing agent like Dithiothreitol (DTT, e.g., 1 mM).
-
TG2 Enzyme: Recombinant human TG2.
-
Substrates: A suitable amine donor (e.g., biotinylated peptide) and an amine acceptor (e.g., a protein substrate).
-
This compound Working Solutions: Prepare serial dilutions of this compound in the assay buffer from a fresh aliquot of your stock solution.
-
-
Assay Procedure:
-
In a microplate, add the TG2 enzyme to the assay buffer.
-
Add the this compound working solutions at various concentrations and incubate for a predetermined time to allow for inhibition.
-
Initiate the reaction by adding the TG2 substrates.
-
Incubate at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the product formation using a suitable method (e.g., colorimetric or fluorescent plate reader).
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Protocol 3: Western Blot for Fibrosis Markers
This protocol describes the detection of changes in the expression of fibrosis-related proteins in cell lysates after treatment with this compound.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., renal epithelial cells or fibroblasts).
-
Induce a fibrotic response (e.g., with TGF-β1).
-
Treat the cells with different concentrations of this compound for a specified duration.
-
-
Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer:
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against fibronectin, E-cadherin, and α-SMA. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression.
Visualizations
best practices for handling and storing NTU281 powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling, storing, and utilizing NTU281 powder in experimental settings. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a potent and specific inhibitor of Transglutaminase 2 (TG2), an enzyme implicated in a variety of cellular processes and pathological conditions.[1] Due to its role in protein cross-linking and signaling, TG2 is a target of interest in various research areas, including fibrosis, neurodegenerative diseases, and cancer.
2. What are the recommended storage conditions for this compound powder?
For optimal stability, this compound powder should be stored in a cool, dry, and well-ventilated area. It is advisable to keep the container tightly sealed to prevent moisture absorption. For long-term storage, refer to the supplier's certificate of analysis for specific temperature recommendations, which may include refrigeration or freezing.
3. What personal protective equipment (PPE) should be used when handling this compound powder?
When handling this compound powder, it is essential to use appropriate personal protective equipment to minimize exposure. This includes:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Respiratory Protection: A dust mask or respirator should be used, especially when handling larger quantities or if there is a risk of generating airborne dust.
-
Body Protection: A lab coat or other protective clothing.
4. How should I prepare a stock solution of this compound?
While specific instructions from the supplier should always be followed, a general protocol for reconstituting lyophilized small molecule inhibitors can be adapted for this compound powder.
Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating high-concentration stock solutions of many small molecule inhibitors.
General Reconstitution Protocol:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the calculated volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Gently vortex or sonicate the vial until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.
5. How should I store this compound stock solutions?
Stock solutions of this compound in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C in tightly sealed, amber-colored vials or tubes to protect from light.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no inhibitory effect observed in cell-based assays. | 1. Degradation of this compound in working solution. 2. Incorrect concentration of this compound. 3. Cell permeability issues. | 1. Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. Avoid prolonged storage of diluted solutions.2. Verify the initial stock concentration calculation and the dilution scheme. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.3. Ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) as higher concentrations can be toxic to cells. |
| Precipitation observed in stock or working solutions. | 1. Solubility limit exceeded. 2. Improper storage. | 1. Ensure the stock concentration does not exceed the solubility limit of this compound in the chosen solvent. If precipitation occurs upon dilution into aqueous buffers, consider using a lower final concentration or adding a small amount of a surfactant like Tween-20 (check for compatibility with your assay).2. Thaw frozen stock solutions slowly at room temperature and vortex gently to ensure complete dissolution before making dilutions. Avoid repeated freeze-thaw cycles. |
| High background or off-target effects in assays. | 1. This compound concentration is too high. 2. Non-specific binding. | 1. Titrate the concentration of this compound to find the lowest effective concentration that produces the desired on-target effect.2. Include appropriate controls in your experiment, such as a structurally unrelated inhibitor for the same target (if available) or a negative control compound. |
Experimental Protocols
Protocol 1: In Vitro Transglutaminase 2 (TG2) Activity Assay
This protocol provides a general method for assessing the inhibitory activity of this compound on TG2 in a biochemical assay.
Materials:
-
Recombinant human TG2 enzyme
-
TG2 assay buffer (e.g., Tris buffer with CaCl2)
-
TG2 substrate (e.g., a biotinylated peptide)
-
This compound stock solution (in DMSO)
-
Detection reagent (e.g., streptavidin-HRP)
-
96-well microplate
Methodology:
-
Prepare a serial dilution of this compound in TG2 assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
Add the diluted this compound or vehicle control to the wells of a 96-well plate.
-
Add the TG2 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the TG2 substrate to each well.
-
Incubate the plate at 37°C for the desired reaction time.
-
Stop the reaction and proceed with the detection method as per the assay kit instructions.
-
Measure the signal (e.g., absorbance or fluorescence) and calculate the percent inhibition for each this compound concentration.
Visualizations
Caption: Workflow for evaluating this compound's in vitro inhibitory activity.
Caption: A logical approach to troubleshooting inconsistent experimental outcomes.
References
Validation & Comparative
A Comparative Analysis of NTU281 and Cysteamine in Preclinical Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals
Fibrosis, the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. This guide provides a comparative overview of two therapeutic candidates, NTU281 and cysteamine (B1669678), and their efficacy in preclinical models of fibrosis. While direct head-to-head studies are not yet available, this document synthesizes existing data to offer insights into their respective mechanisms and potential as anti-fibrotic agents.
At a Glance: this compound vs. Cysteamine
| Feature | This compound | Cysteamine |
| Target | Transglutaminase 2 (TG2) | Multiple targets |
| Mechanism of Action | Inhibits TG2-mediated cross-linking of extracellular matrix proteins and activation of TGF-β1. | Reduces oxidative stress, inhibits myofibroblast activity, and has mucolytic properties. |
| Primary Fibrosis Models Studied | Diabetic Nephropathy, Idiopathic Pulmonary Fibrosis | Kidney Fibrosis (Unilateral Ureteral Obstruction, Ischemia-Reperfusion Injury), Cystic Fibrosis, Liver Fibrosis |
| Key Efficacy Findings | Reduced glomerulosclerosis and tubulointerstitial fibrosis; decreased active TGF-β1 levels. | Significantly attenuated renal fibrosis, reduced collagen deposition, and improved lung function in specific contexts. |
Quantitative Efficacy Data
The following tables summarize the quantitative outcomes from key preclinical studies. It is important to note that these studies were not direct comparisons and involved different fibrosis models and methodologies.
Table 1: Efficacy of this compound in Fibrosis Models
| Model | Species | Treatment Protocol | Key Findings | Reference |
| Diabetic Nephropathy (Streptozotocin-induced) | Rat | Not specified | 25% reduction in kidney levels of active TGF-β1. | [1] |
| Idiopathic Pulmonary Fibrosis (in vitro) | Human Lung Fibroblasts | Not specified | Prevented TGF-β1-induced increase in fibronectin and α-smooth muscle actin (αSMA) expression. | [2] |
Table 2: Efficacy of Cysteamine in Fibrosis Models
| Model | Species | Treatment Protocol | Key Findings | Reference |
| Unilateral Ureteral Obstruction (UUO) | Mouse | 600 mg/kg daily in drinking water | Significant decrease in fibrosis severity at 14 and 21 days. | [3] |
| Ischemia-Reperfusion Injury (IRI) | Mouse | 600 mg/kg daily for 14 days, initiated 10 days post-injury | 40% reduction in fibrosis severity; 75%-82% reduction in extracellular matrix mRNA levels. | [3][4] |
| Cystic Fibrosis (in vitro) | Human Sputum Samples | 2 µg/ml daily for 14 days | Reduced microbial load and viscoelasticity of sputum. | [5] |
| Fibrosing Steatohepatitis | Mouse | 200 mg/kg daily (deuterated derivative) | Significant reduction of liver fibrosis and inflammation. | [6] |
Mechanisms of Action and Signaling Pathways
This compound: A Targeted Approach via Transglutaminase 2 Inhibition
This compound is a site-directed, irreversible inhibitor of Transglutaminase 2 (TG2). TG2 is a multifunctional enzyme implicated in the progression of fibrosis through two primary mechanisms:
-
Extracellular Matrix (ECM) Stabilization: TG2 catalyzes the formation of covalent cross-links between ECM proteins, such as collagen, making them more resistant to degradation and promoting their accumulation.[7]
-
Activation of Latent TGF-β1: TG2 is crucial for the activation of transforming growth factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine.[1] By cross-linking the large latent TGF-β complex to the ECM, TG2 facilitates its activation.[1]
By inhibiting TG2, this compound disrupts these processes, leading to a reduction in ECM deposition and pro-fibrotic signaling.
Cysteamine: A Multi-faceted Anti-Fibrotic Agent
Cysteamine is an aminothiol (B82208) compound with a broader mechanism of action that impacts multiple pathways involved in fibrosis.[4] Its anti-fibrotic effects are attributed to:
-
Antioxidant Activity: Cysteamine reduces oxidative stress, which is a key contributor to tissue injury and the fibrotic response.[3][4] It has been shown to decrease levels of oxidized proteins in the kidney.[3]
-
Inhibition of Myofibroblast Activity: Cysteamine attenuates the proliferation and differentiation of myofibroblasts, the primary cell type responsible for excessive ECM production.[3][4] It reduces the expression of α-smooth muscle actin (αSMA), a marker of myofibroblast activation.[3]
-
TGF-β Independent Pathway: Notably, the anti-fibrotic actions of cysteamine appear to be independent of the TGF-β signaling pathway.[3][4]
-
Mucolytic Properties: In the context of cystic fibrosis, cysteamine helps to break down thick mucus, which can alleviate inflammation and infection that contribute to lung fibrosis.[5][8]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following outlines the experimental workflows for key studies cited in this guide.
Unilateral Ureteral Obstruction (UUO) Model for Kidney Fibrosis (Cysteamine Study)
This model induces renal fibrosis by surgically ligating one ureter, leading to obstructive nephropathy.
Streptozotocin (STZ)-Induced Diabetic Nephropathy Model (this compound Study)
This model mimics diabetic kidney disease by inducing diabetes in rodents through the injection of streptozotocin.
Concluding Remarks
Both this compound and cysteamine demonstrate significant anti-fibrotic potential in preclinical models, albeit through different mechanisms of action. This compound offers a targeted approach by inhibiting TG2, a key enzyme in ECM cross-linking and TGF-β1 activation. In contrast, cysteamine provides a multi-faceted approach by reducing oxidative stress and inhibiting myofibroblast activity, independent of the TGF-β pathway.
The absence of direct comparative studies makes it challenging to definitively state which compound is more efficacious. The choice of therapeutic strategy may depend on the specific fibrotic disease and its underlying pathophysiology. For diseases where TG2 and TGF-β1 are central drivers, this compound may be a more precise therapeutic. For fibrotic conditions with a strong oxidative stress component, cysteamine could be more beneficial. Further research, including head-to-head comparative studies in various fibrosis models, is warranted to fully elucidate the relative efficacy and therapeutic potential of these two promising anti-fibrotic agents.
References
- 1. Do changes in transglutaminase activity alter latent transforming growth factor beta activation in experimental diabetic nephropathy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transglutaminase 2: a novel therapeutic target for idiopathic pulmonary fibrosis using selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cysteamine modulates oxidative stress and blocks myofibroblast activity in CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cysteamine Modulates Oxidative Stress and Blocks Myofibroblast Activity in CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cysteamine as a Future Intervention in Cystic Fibrosis Against Current and Emerging Pathogens: A Patient-based ex vivo Study Confirming its Antimicrobial and Mucoactive Potential in Sputum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Inhibition of Transglutaminase 2, a Novel Target for Pulmonary Fibrosis, by Two Small Electrophilic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. io.nihr.ac.uk [io.nihr.ac.uk]
Validating NTU281's Specificity for Transglutaminase-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
NTU281 is recognized as a potent, irreversible, and site-directed inhibitor of transglutaminase-2 (TG2), an enzyme implicated in a variety of cellular processes and pathological conditions. While this compound has shown efficacy in preclinical models, a comprehensive, publicly available dataset quantifying its specificity, particularly against other transglutaminase family members, remains limited. This guide provides a comparative overview of this compound, discusses the importance of validating its specificity, and presents detailed experimental protocols for such validation, drawing comparisons with other known TG2 inhibitors where data is available.
Understanding this compound and its Target
Transglutaminase-2 is a multifunctional enzyme known to catalyze the formation of isopeptide bonds between glutamine and lysine (B10760008) residues in proteins. This cross-linking activity is crucial in various physiological processes. However, dysregulation of TG2 activity is linked to several diseases, including fibrosis, autoimmune disorders, and cancer. This compound is described as an inhibitor that targets the active site of TG2, thereby blocking its cross-linking function[1]. It is particularly noted for its effectiveness against extracellular transglutaminases, which primarily include TG2 and Factor XIIIa, a key enzyme in blood coagulation[2].
The ubiquitous nature of TG2 and the existence of other transglutaminase isozymes with similar catalytic mechanisms necessitate a thorough evaluation of any inhibitor's specificity to minimize the risk of off-target effects.
Comparative Analysis of TG2 Inhibitors
A direct quantitative comparison of this compound with other TG2 inhibitors is challenging due to the lack of publicly available IC50 or Ki values for this compound against TG2 and other transglutaminases. However, we can frame the comparison by examining the data available for other compounds.
| Inhibitor | Type | Target(s) | Selectivity Data | Reference |
| This compound | Irreversible, Site-directed | TG2, Factor XIIIa (extracellular) | Qualitative descriptions available, but specific IC50/K | [2] |
| ZED1227 | Irreversible, Peptidomimetic | TG2 | Orally active, has been in clinical trials for celiac disease. | |
| ERW1041E | Irreversible, Dihydroisoxazole | TG2 | Has been used in in vivo models to study TG2 inhibition. | |
| Michael Acceptors | Irreversible | TG2 | A class of inhibitors with a carbobenzyloxy-phenylalanine scaffold and an acrylamide (B121943) "warhead". | [3] |
This table is intended to be illustrative. The lack of quantitative data for this compound prevents a direct, numerical comparison.
Experimental Protocols for Specificity Validation
To rigorously validate the specificity of this compound, a series of biochemical and cell-based assays should be performed. Below are detailed protocols for key experiments.
In Vitro Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified TG2 and other transglutaminase isozymes, particularly Factor XIIIa.
Objective: To determine the IC50 (half-maximal inhibitory concentration) and/or Ki (inhibition constant) of this compound for TG2 and Factor XIIIa.
Principle: A common method is the glutamate (B1630785) dehydrogenase (GDH)-coupled assay. TG2-mediated deamidation of a substrate releases ammonia, which is then used by GDH to convert α-ketoglutarate to glutamate, with the concomitant oxidation of NADH to NAD+. The decrease in NADH absorbance at 340 nm is proportional to TG2 activity.
Materials:
-
Purified recombinant human TG2 and Factor XIIIa
-
This compound
-
Substrate (e.g., N-carbobenzoxy-L-glutaminyl-glycine)
-
Glutamate Dehydrogenase (GDH)
-
α-ketoglutarate
-
NADH
-
Calcium Chloride (CaCl₂)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, CaCl₂, GDH, α-ketoglutarate, NADH, and the TG2 substrate.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Initiate the reaction by adding purified TG2 or Factor XIIIa to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.
-
Calculate the initial reaction rates for each this compound concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
For irreversible inhibitors, determination of k
inact/KIwould provide a more accurate measure of potency.
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify the direct binding of this compound to TG2 in a cellular context.
Objective: To confirm target engagement of this compound with TG2 in intact cells.
Principle: The binding of a ligand (inhibitor) can stabilize the target protein, leading to an increase in its thermal stability. This change can be detected by heating cell lysates to various temperatures and then quantifying the amount of soluble protein remaining by Western blotting.
Materials:
-
Cell line expressing TG2
-
This compound
-
Cell lysis buffer
-
Antibodies against TG2 and a control protein (e.g., GAPDH)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat cultured cells with this compound or vehicle control.
-
Harvest and lyse the cells.
-
Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40-70°C) for a fixed time.
-
Centrifuge the heated lysates to pellet aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble TG2 and a control protein in each sample by Western blotting.
-
A shift in the melting curve of TG2 to higher temperatures in the presence of this compound indicates target engagement.
In Situ TG2 Activity Assay
This assay assesses the ability of this compound to inhibit TG2 activity within a cellular environment.
Objective: To measure the inhibition of TG2-mediated protein cross-linking in cells.
Principle: A biotinylated primary amine (e.g., biotin-pentylamine) is added to cultured cells. Active TG2 will incorporate this probe into its substrate proteins. The level of biotin (B1667282) incorporation, which reflects TG2 activity, can be quantified.
Materials:
-
Cell line with detectable TG2 activity
-
This compound
-
Biotin-pentylamine
-
Cell lysis buffer
-
Streptavidin-HRP conjugate
-
Western blotting or ELISA reagents
Procedure:
-
Pre-treat cells with various concentrations of this compound or vehicle.
-
Add biotin-pentylamine to the cell culture medium and incubate to allow for TG2-mediated incorporation.
-
Lyse the cells and quantify the total protein concentration.
-
Detect the amount of incorporated biotin using a streptavidin-HRP conjugate, either by Western blotting of the cell lysate or by an ELISA-based format.
-
A decrease in biotin incorporation in this compound-treated cells compared to the control indicates inhibition of cellular TG2 activity.
Visualizing Experimental Workflows and Pathways
To aid in the understanding of the experimental design and the biological context of TG2 inhibition, the following diagrams are provided.
References
A Comparative Guide to TG2 Transamidase Inhibitors: NTU281 versus LDN 27219
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors of tissue transglutaminase 2 (TG2) transamidase activity: NTU281 and LDN 27219. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool for their studies.
Introduction to TG2 and its Inhibition
Tissue transglutaminase (TG2) is a multifaceted enzyme involved in a variety of cellular processes, including protein cross-linking, cell signaling, and apoptosis. Its transamidase activity, which catalyzes the formation of isopeptide bonds between glutamine and lysine (B10760008) residues, has been implicated in the pathology of several diseases, including celiac disease, neurodegenerative disorders, and certain cancers. Consequently, the development of potent and specific TG2 inhibitors is an active area of research. This guide focuses on a comparative analysis of two such inhibitors, this compound and LDN 27219.
Overview of this compound and LDN 27219
LDN 27219 is a well-characterized, reversible, and allosteric inhibitor of TG2.[2] It functions by binding to the GTP-binding site of TG2, which stabilizes the enzyme in its closed, inactive conformation. This mode of action prevents the enzyme from adopting the open conformation required for transamidase activity.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the available quantitative data for this compound and LDN 27219. A significant gap in the publicly available data for this compound is the absence of a reported IC50 value, which is a critical parameter for directly comparing inhibitor potency.
| Parameter | This compound | LDN 27219 |
| Reported IC50 | Not Reported | 0.25 µM - 0.6 µM |
| Mechanism of Action | Not Reported | Reversible, Allosteric; Stabilizes the closed conformation |
| Binding Site | Not Reported | GTP-binding site |
Mechanism of Action
LDN 27219: Allosteric Inhibition of TG2
LDN 27219 acts as an allosteric modulator of TG2. The enzyme exists in two principal conformations: an "open" conformation, which is catalytically active, and a "closed" conformation, which is inactive. The binding of GTP to a specific site on TG2 promotes the closed state. LDN 27219 mimics this effect by binding to the GTP-binding pocket, thereby locking the enzyme in its inactive, closed conformation and preventing the transamidation reaction.
This compound: Mechanism of Inhibition
The precise mechanism of action for this compound has not been detailed in the available scientific literature. While it is described as a potent inhibitor, it is unknown whether it acts reversibly or irreversibly, or if it targets the active site or an allosteric site.
Experimental Data and In Vivo Efficacy
This compound in Diabetic Glomerulosclerosis
A key study investigating the effects of this compound was conducted in a rat model of diabetic nephropathy. The study demonstrated that administration of this compound led to:
-
A significant reduction in serum creatinine (B1669602) and albuminuria.[1]
-
Decreased accumulation of glomerular collagen I.[1]
-
Reduced expression of Hic-5 and α-SMA, markers associated with fibrosis.[1]
-
A decrease in apoptosis.[1]
These findings highlight the therapeutic potential of this compound in diseases characterized by excessive TG2 activity and tissue fibrosis.
LDN 27219 in Vascular Function
Research on LDN 27219 has often focused on its role in the cardiovascular system. Studies have shown that LDN 27219 can:
-
Induce vasodilation in a concentration-dependent manner.
-
Lower blood pressure in animal models.
-
Potentiate acetylcholine-induced relaxation of arteries.
These effects are attributed to its ability to stabilize the closed conformation of TG2, which, in addition to inhibiting transamidation, may have other signaling consequences.
Experimental Protocols
In Vitro TG2 Transamidase Activity Assay
A common method to determine the transamidase activity of TG2 and the potency of inhibitors is a colorimetric or fluorometric assay.
Detailed Protocol:
-
Reagents and Materials:
-
Recombinant human TG2
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Calcium Chloride (CaCl₂)
-
Dithiothreitol (DTT)
-
TG2 Substrates:
-
Amine donor: 5-(biotinamido)pentylamine
-
Acyl acceptor: N,N-dimethylcasein
-
-
Inhibitors: this compound, LDN 27219
-
Stop Solution (e.g., EDTA)
-
Detection Reagent (e.g., Streptavidin-Horseradish Peroxidase conjugate)
-
HRP Substrate (e.g., TMB)
-
96-well microplate
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, CaCl₂, and DTT.
-
Add recombinant TG2 to the wells of a 96-well plate.
-
Add the test inhibitors (this compound or LDN 27219) at a range of concentrations.
-
Initiate the reaction by adding the TG2 substrates.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Wash the plate to remove unbound reagents.
-
Add the detection reagent (Streptavidin-HRP) and incubate.
-
Wash the plate again.
-
Add the HRP substrate and allow color to develop.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.
-
Signaling Pathways Involving TG2
TG2 is involved in multiple signaling pathways, often acting as a scaffold protein or through its enzymatic activities. Its inhibition can therefore have wide-ranging effects.
Conclusion
Both this compound and LDN 27219 are valuable tools for studying the role of TG2 in health and disease. LDN 27219 is a well-characterized, reversible, allosteric inhibitor with a known mechanism of action and reported IC50 values, making it suitable for in vitro and in vivo studies where a defined mode of inhibition is required. This compound has demonstrated significant in vivo efficacy in a model of diabetic nephropathy, suggesting its potential as a therapeutic agent. However, the lack of publicly available data on its specific potency and mechanism of action makes direct comparisons with other inhibitors challenging. Further characterization of this compound is necessary to fully understand its pharmacological profile and to facilitate its broader application in TG2 research. Researchers should consider these factors when selecting an inhibitor for their specific experimental needs.
References
A Comparative Analysis of NTU281 and Other Irreversible TG2 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of NTU281 and other irreversible transglutaminase 2 (TG2) inhibitors. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Transglutaminase 2 (TG2) is a multifaceted enzyme implicated in a wide range of cellular processes, including protein cross-linking, cell signaling, and extracellular matrix formation.[1] Its dysregulation has been linked to various diseases, such as celiac disease, neurodegenerative disorders, and cancer, making it a compelling therapeutic target.[1] Irreversible inhibitors, which form a covalent bond with the enzyme, offer a powerful approach to modulate TG2 activity. This guide focuses on a comparative analysis of this compound, a known irreversible TG2 inhibitor, and other compounds in its class.
Quantitative Comparison of Irreversible TG2 Inhibitors
| Inhibitor Class | Specific Inhibitor | k_inact/K_I (M⁻¹min⁻¹) | k_inh/K_i (mM⁻¹min⁻¹) | IC₅₀ | Notes |
| Peptidic | Inhibitor 35 (JA38) | 760,000 | A highly potent experimental inhibitor.[2] | ||
| Peptidic | Ac-P(DON)LPF-NH₂ | 500,000 (k_i) / 0.00006 (K_i) = 8.3 x 10⁹ | An exceptionally high-affinity irreversible inhibitor. | ||
| Disulfide Compound | Cystamine | 1.2 | A well-established but less potent irreversible inhibitor. | ||
| Thiuram Disulfide | Disulfiram | 8.3 | An FDA-approved drug found to inhibit TG2. | ||
| Small Molecule | ZED1227 | 45 nM | A selective, orally active inhibitor that has undergone clinical evaluation for celiac disease. | ||
| Peptidic (Cell-Impermeable) | This compound (R281) | N/A | N/A | A site-directed, cell-impermeable inhibitor.[3][4] Kinetic parameters are not publicly available. |
N/A: Not Available
Key Signaling Pathways Involving TG2
TG2 is a critical node in several signaling pathways that regulate cell survival, inflammation, and tissue remodeling. Understanding these pathways is crucial for elucidating the mechanism of action of TG2 inhibitors.
TG2-Mediated NF-κB Signaling Pathway
TG2 can activate the NF-κB pathway through an IKK-independent mechanism by cross-linking the inhibitory protein IκBα, leading to its degradation and the subsequent translocation of the p50/p65 NF-κB complex to the nucleus.[5][6] This results in the transcription of genes involved in inflammation and cell survival.
Caption: TG2 promotes NF-κB activation via IκBα degradation.
TG2 and TGF-β Signaling Pathway
TG2 plays a role in the activation of latent transforming growth factor-beta (TGF-β), a key cytokine in fibrosis and tissue remodeling.[7] TG2 cross-links the large latent TGF-β complex to the extracellular matrix, facilitating its activation and subsequent signaling through Smad proteins.
Caption: TG2 facilitates the activation of latent TGF-β.
TG2 and Integrin Signaling
Extracellular TG2 can act as a co-receptor for integrins, mediating cell adhesion to the fibronectin matrix.[4][8] This interaction triggers downstream signaling cascades, including the activation of focal adhesion kinase (FAK) and the MAPK/ERK pathway, which are involved in cell survival and proliferation.
Caption: TG2 acts as a co-receptor for integrin signaling.
Experimental Protocols
General Workflow for Screening Irreversible TG2 Inhibitors
The following diagram illustrates a general workflow for the screening and characterization of irreversible TG2 inhibitors.
Caption: A typical workflow for identifying and validating irreversible TG2 inhibitors.
Detailed Protocol for Determining k_inact and K_I of Irreversible TG2 Inhibitors
This protocol outlines a general method for determining the kinetic parameters of irreversible enzyme inhibitors using a continuous spectrophotometric or spectrofluorometric assay.
Materials:
-
Purified recombinant human TG2
-
Irreversible inhibitor stock solution (e.g., this compound)
-
Substrate for continuous assay (e.g., a chromogenic or fluorogenic TG2 substrate)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 5 mM CaCl₂)
-
Microplate reader (spectrophotometer or spectrofluorometer)
-
96-well microplates
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of the irreversible inhibitor in a suitable solvent (e.g., DMSO).
-
Dilute the purified TG2 enzyme to a working concentration in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add varying concentrations of the inhibitor to different wells. Include a control well with no inhibitor.
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for a short period.
-
-
Initiation of Reaction and Data Acquisition:
-
Initiate the enzymatic reaction by adding the substrate to all wells simultaneously using a multi-channel pipette.
-
Immediately start monitoring the change in absorbance or fluorescence over time using the microplate reader. Collect data at regular intervals (e.g., every 30 seconds) for a sufficient duration to observe the progress of the inhibition.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the product formation (absorbance or fluorescence) against time. The initial rates of the reaction will decrease over time as the enzyme is irreversibly inhibited.
-
Determine the apparent first-order rate constant of inactivation (k_obs) at each inhibitor concentration by fitting the progress curves to a single exponential decay equation.
-
Plot the obtained k_obs values against the corresponding inhibitor concentrations.
-
Fit the resulting data to the following equation to determine the values of k_inact (the maximal rate of inactivation) and K_I (the inhibitor concentration at which the rate of inactivation is half-maximal):
k_obs = k_inact * [I] / (K_I + [I])
where [I] is the inhibitor concentration.
-
-
Calculate the Second-Order Rate Constant:
-
The efficiency of the irreversible inhibitor is determined by the ratio k_inact/K_I.
-
Off-Target Effects
A critical aspect of drug development is the assessment of off-target effects. For irreversible inhibitors, which form covalent bonds, this is particularly important. While comprehensive off-target screening data for this compound is not publicly available, it is crucial for researchers to consider potential cross-reactivity with other transglutaminases and other cysteine-containing proteins in the proteome.[1] Techniques such as activity-based protein profiling (ABPP) can be employed to identify off-target interactions.
Synthesis of this compound (R281)
The synthesis of the cell-impermeable TG2 inhibitor R281 has been described in the literature.[3] It is a peptidic inhibitor, and its synthesis typically involves solid-phase peptide synthesis (SPPS) techniques. The key feature of its design is the incorporation of charged or bulky groups that prevent its passage across the cell membrane.
Conclusion
This compound represents an important tool for studying the extracellular functions of TG2 due to its cell-impermeable nature. While a direct quantitative comparison of its potency with other irreversible inhibitors is hampered by the lack of publicly available kinetic data, the information on other potent inhibitors provides a valuable benchmark for the field. The provided experimental protocols and pathway diagrams offer a framework for researchers to design and interpret their own studies on TG2 and its inhibitors. Future research should focus on the comprehensive characterization of this compound, including its kinetic parameters and off-target profile, to fully understand its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel irreversible peptidic inhibitors of transglutaminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fibronectin-Tissue Transglutaminase Matrix Rescues RGD-impaired Cell Adhesion through Syndecan-4 and β1 Integrin Co-signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TG2 and NF-kB signaling coordinates the survival of mantle cell lymphoma cells via IL-6-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Renoprotective Effects of NTU281 and Metformin
For Immediate Release
This guide provides a detailed comparison of the renoprotective effects of a novel transglutaminase 2 (TG2) inhibitor, NTU281, and the widely used anti-diabetic drug, metformin (B114582). The information presented is intended for researchers, scientists, and drug development professionals interested in novel therapeutic strategies for chronic kidney disease (CKD), particularly diabetic nephropathy.
Introduction
Chronic kidney disease is a progressive condition characterized by a gradual loss of kidney function over time. Diabetic nephropathy is a leading cause of end-stage renal disease, creating a significant unmet medical need for effective renoprotective therapies. This guide assesses the experimental evidence for two compounds with distinct mechanisms of action: this compound, a specific inhibitor of transglutaminase 2, and metformin, an activator of AMP-activated protein kinase (AMPK).
Mechanism of Action
This compound: Targeting Fibrosis at its Core
This compound is an experimental compound that inhibits transglutaminase 2 (TG2), an enzyme implicated in the excessive accumulation of extracellular matrix (ECM) that leads to renal scarring and fibrosis. TG2 catalyzes the cross-linking of proteins in the ECM, making it resistant to degradation. Additionally, TG2 is involved in the activation of transforming growth factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine. By inhibiting TG2, this compound aims to directly interfere with these key pathological processes in fibrotic kidney disease.[1]
Metformin: A Multi-faceted Metabolic Modulator
Metformin, a first-line therapy for type 2 diabetes, exerts its renoprotective effects primarily through the activation of AMP-activated protein kinase (AMPK). AMPK is a crucial cellular energy sensor that, when activated, initiates a cascade of events that collectively protect the kidney. These include the reduction of inflammation, oxidative stress, and fibrosis. Metformin's ability to improve glycemic control and lipid metabolism also contributes to its beneficial effects on the kidney.[2]
Comparative Efficacy: Experimental Data
The following tables summarize the quantitative data from key preclinical studies investigating the renoprotective effects of this compound and metformin in rat models of diabetic nephropathy.
Table 1: Effects of this compound on Renal Function and Histopathology in a Uninephrectomized Streptozotocin-Induced Diabetic Rat Model (8 months treatment)
| Parameter | Untreated Diabetic Rats | This compound-Treated Diabetic Rats | Percentage Improvement |
| Serum Creatinine (B1669602) | Increased by >3.5-fold | Increase reduced by 68% | 68% |
| Albuminuria | Substantial Increase | Increase reduced by 80% | 80% |
| Glomerulosclerosis | Significant Increase | 5-fold decrease vs. untreated | 80% |
| Tubulointerstitial Scarring | Significant Increase | 6-fold decrease vs. untreated | 83.3% |
| Collagen IV Accumulation | Increased | Reduced | Not Quantified |
| Collagen I & III Accumulation | Increased at 8 months | Reduced | Not Quantified |
Data extracted from Huang et al., Kidney International, 2009.[1]
Table 2: Effects of Metformin on Renal Function in a High-Fat Diet and Streptozotocin-Induced Type 2 Diabetic Nephropathy Rat Model (13 weeks treatment)
| Parameter | Diabetic Model Group | Metformin-Treated Group | p-value |
| Serum Creatinine (µmol/l) | 85.3 ± 5.7 | 68.4 ± 4.9 | <0.05 |
| Blood Urea (B33335) Nitrogen (mmol/l) | 25.4 ± 2.1 | 18.2 ± 1.5 | <0.01 |
| Urinary Albumin Excretion | Significantly Increased | Significantly Reduced | <0.05 |
Data extracted from Zhang et al., Experimental and Therapeutic Medicine, 2017.[2]
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental designs, the following diagrams have been generated using the DOT language.
Experimental Protocols
This compound Study Protocol (Summarized from Huang et al.)
-
Animal Model: Uninephrectomized male Wistar rats were induced with diabetes via a single intraperitoneal injection of streptozotocin.
-
Drug Administration: this compound (50 mmol/L) was continuously delivered directly into the renal artery of the remaining kidney via a mini-osmotic pump for 8 months.
-
Assessment of Renal Function: Serum creatinine was measured using a standard enzymatic assay. 24-hour urinary albumin excretion was determined by ELISA.
-
Histopathological Analysis: Kidney sections were stained with periodic acid-Schiff (PAS) and Masson's trichrome to assess glomerulosclerosis and tubulointerstitial fibrosis, respectively. Collagen deposition was evaluated by immunofluorescence.
Metformin Study Protocol (Summarized from Zhang et al.)
-
Animal Model: Type 2 diabetic nephropathy was induced in rats through a combination of a high-fat diet for 4 weeks followed by a single low-dose intraperitoneal injection of streptozotocin.[2]
-
Drug Administration: Metformin was administered daily via intragastric gavage for 13 weeks.[2]
-
Assessment of Renal Function: Serum creatinine and blood urea nitrogen were measured using an automatic biochemical analyzer. Urinary albumin was quantified by ELISA.[2]
-
Histopathological Analysis: Kidney tissues were stained with hematoxylin (B73222) and eosin (B541160) (H&E) and PAS to observe morphological changes.[2]
-
Molecular Analysis: The expression of TGF-β1 was assessed by immunohistochemistry.[2]
Discussion and Conclusion
The available preclinical data suggests that both this compound and metformin exhibit significant renoprotective effects in experimental models of diabetic nephropathy. This compound, through its targeted inhibition of TG2, demonstrates a potent anti-fibrotic effect, leading to substantial improvements in both renal function and structure. Metformin, via its broader metabolic effects mediated by AMPK activation, also effectively ameliorates kidney damage.
A direct head-to-head comparison of these two agents has not yet been published. However, the existing data highlights two distinct and potentially complementary therapeutic strategies. The targeted anti-fibrotic action of this compound could be particularly beneficial in later stages of CKD where fibrosis is a predominant feature. Metformin's multifaceted metabolic benefits may be more advantageous in the earlier stages of diabetic kidney disease.
Further research, including direct comparative studies and clinical trials, is necessary to fully elucidate the therapeutic potential of this compound and to determine the optimal clinical positioning of both agents in the management of chronic kidney disease.
References
Unveiling the Therapeutic Potential of NTU281 in Preclinical Diabetic Nephropathy: A Comparative Analysis
For Immediate Release
In the landscape of preclinical research for diabetic kidney disease, the transglutaminase 2 (TG2) inhibitor, NTU281, has demonstrated significant therapeutic promise. This guide provides an in-depth comparison of this compound's performance with alternative therapeutic strategies, supported by experimental data from preclinical studies. The following sections detail the quantitative outcomes, experimental methodologies, and underlying signaling pathways associated with this compound's mechanism of action, offering valuable insights for researchers, scientists, and drug development professionals.
Quantitative Efficacy of this compound in a Rodent Model of Diabetic Nephropathy
Preclinical evaluation of this compound in a uninephrectomized streptozotocin-induced diabetic rat model has yielded compelling data on its ability to mitigate key markers of diabetic nephropathy. The tables below summarize the significant improvements observed after eight months of this compound treatment compared to untreated diabetic controls. For a broader perspective, these results are presented alongside data from a representative study on Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors, a current standard-of-care in clinical practice, investigated in a similar preclinical model.
Table 1: Effect of this compound on Renal Function and Fibrosis
| Parameter | Untreated Diabetic Control | This compound-Treated | Percentage Improvement with this compound |
| Serum Creatinine (B1669602) Increase | Baseline to 8 months | 68.0% lower increase than control[1] | ~68% |
| Glomerulosclerosis | Severe | Fivefold decrease[1][2] | 80% |
| Tubulointerstitial Scarring | Severe | Sixfold reduction[1][2] | ~83% |
| Collagen IV Accumulation (at 4 months) | Significant increase | Reduced[1][2] | Not Quantified |
| Collagen I & III Accumulation (at 8 months) | Significant increase | Reduced[1][2] | Not Quantified |
| Active TGF-β1 Levels in Kidney | Elevated | 25% reduction[3] | 25% |
Table 2: Comparative Efficacy with SGLT2 Inhibitors (Indirect Comparison)
| Therapeutic Agent | Animal Model | Key Findings |
| This compound (TG2 Inhibitor) | Uninephrectomized STZ-induced diabetic rats | - Significantly reversed the increase in serum creatinine and albuminuria.[1][2]- Markedly decreased glomerulosclerosis and tubulointerstitial scarring.[1][2]- Reduced accumulation of collagens IV, I, and III.[1][2] |
| SGLT2 Inhibitors (e.g., Empagliflozin) | STZ-induced diabetic rats | - Significantly reduced albuminuria. - Attenuated glomerular hypertrophy and mesangial expansion. - Reduced markers of renal inflammation and oxidative stress. |
Experimental Protocols
The preclinical efficacy of this compound was established using a well-characterized rodent model of diabetic nephropathy. The following protocol provides a detailed overview of the methodology employed in these key studies.
Animal Model: Uninephrectomized Streptozotocin-Induced Diabetic Rat
-
Animal Strain: Male Wistar rats are typically used for this model.
-
Uninephrectomy: To accelerate diabetic renal injury, a surgical procedure to remove one kidney (uninephrectomy) is performed. This increases the hemodynamic burden on the remaining kidney.
-
Induction of Diabetes:
-
Following a recovery period after surgery, diabetes is induced by a single intraperitoneal injection of streptozotocin (B1681764) (STZ), a chemical toxic to pancreatic β-cells.
-
STZ is dissolved in a citrate (B86180) buffer immediately before administration.
-
Blood glucose levels are monitored regularly, and animals with sustained hyperglycemia (typically >15 mmol/L) are considered diabetic and included in the study.
-
-
Treatment Groups:
-
Control Group: Healthy, non-diabetic rats.
-
Diabetic Control Group: Uninephrectomized, STZ-induced diabetic rats receiving a vehicle control.
-
This compound Treatment Group: Uninephrectomized, STZ-induced diabetic rats receiving this compound.
-
-
Drug Administration:
-
This compound is administered for a specified duration, in the pivotal studies, this was for up to 8 months.[1]
-
The route of administration (e.g., oral gavage, subcutaneous injection) and dosage are maintained consistently throughout the study.
-
-
Endpoint Analysis:
-
Renal Function: 24-hour urine is collected at regular intervals to measure albuminuria. Blood samples are taken to determine serum creatinine levels.
-
Histopathology: At the end of the study, the remaining kidney is harvested, fixed, and sectioned. Staining techniques such as Periodic acid-Schiff (PAS) and Masson's trichrome are used to assess the degree of glomerulosclerosis and tubulointerstitial fibrosis.
-
Immunohistochemistry: Kidney sections are stained for specific proteins of interest, such as collagen types I, III, and IV, to quantify their accumulation.
-
Molecular Analysis: Kidney tissue can be processed to measure the levels of key signaling molecules, such as active TGF-β1, using techniques like ELISA or Western blotting.
-
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams have been generated using Graphviz.
Caption: this compound's Mechanism of Action in Diabetic Nephropathy.
Caption: Experimental Workflow for Preclinical Evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Transglutaminase inhibition ameliorates experimental diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Do changes in transglutaminase activity alter latent transforming growth factor beta activation in experimental diabetic nephropathy? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Therapeutic Agents on Albuminuria
Disclaimer: No publicly available studies on the effects of "NTU281" on albuminuria were found as of the latest search. Therefore, this guide provides a comparative analysis of established and emerging drug classes with known effects on albuminuria, intended to serve as a valuable resource for researchers, scientists, and drug development professionals.
This guide offers a cross-study comparison of different therapeutic agents and their impact on albuminuria, a key marker of kidney damage, particularly in diabetic nephropathy. The data presented is collated from various clinical and preclinical studies to provide a comprehensive overview for drug development professionals.
Quantitative Comparison of Drug Classes on Albuminuria Reduction
The following table summarizes the effects of different classes of drugs on the reduction of urinary albumin-to-creatinine ratio (UACR), a primary measure of albuminuria.
| Drug Class | Representative Drug(s) | Study Population | Baseline Albuminuria | Treatment Duration | Mean Reduction in UACR (%) | Reference |
| SGLT-2 Inhibitors | Dapagliflozin (B1669812) | Type 2 Diabetes | >20 mg/g | 1 week | 15.1% (compared to placebo) | [1] |
| Empagliflozin, Canagliflozin | Type 1 & 2 Diabetes | Elevated | 4 weeks | Variable, up to 30% or more in "good responders" | [2] | |
| General SGLT-2i | Diabetes Mellitus | Moderately to Severely Increased | ≥ 12 weeks | 25.39% (overall), 36.40% - 40.78% (in higher albuminuria) | [3][4] | |
| GLP-1 Receptor Agonists | General GLP-1 RAs | Type 2 Diabetes | Not specified | Not specified | 13.85% | [5] |
| RAAS Inhibitors | Telmisartan (ARB) | Type 1 & 2 Diabetes | Elevated | 4 weeks | Significant reduction, part of standard care | [2][6] |
| Chymase Inhibitors | TY-51469 (preclinical) | Diabetic db/db mice | Elevated | Not specified | Significant reduction | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for key studies cited in this guide.
1. Study on SGLT-2 Inhibitors (Dapagliflozin Crossover Trial) [1]
-
Study Design: A decentralized, randomized, double-blind, placebo-controlled crossover trial using an n-of-1 approach.
-
Participants: 20 adults with type 2 diabetes, a urinary albumin-to-creatinine ratio (UACR) greater than 20 mg/g, and an estimated glomerular filtration rate (eGFR) greater than 30 mL/min/1.73 m².
-
Intervention: Participants were assigned to two 1-week treatment periods with dapagliflozin (10 mg/d) and two 1-week treatment periods with placebo, in random order. Each treatment period was separated by a 1-week washout period.
-
Primary Outcome: The primary outcome measured was the difference in the change in UACR from the start to the end of treatment between the dapagliflozin and placebo groups.
-
Data Collection: Remote data collection was utilized, with participants providing urine and capillary blood samples that were delivered to a central laboratory.
2. Study on Multiple Drug Classes (ROTATE-1 and ROTATE-2 Trials) [2]
-
Study Design: Crossover rotation trial.
-
Participants: Individuals with type 1 or type 2 diabetes and elevated albuminuria.
-
Intervention: Participants were treated with four different drug classes in rotation: a renin-angiotensin system (RAS) inhibitor (telmisartan), a sodium-glucose cotransporter 2 (SGLT2) inhibitor (empagliflozin), a dipeptidyl peptidase 4 (DPP-4) inhibitor (linagliptin), and a non-steroidal mineralocorticoid receptor antagonist (finerenone - data not shown in table). Each treatment period was 4 weeks.
-
Primary Outcome: The variability in albuminuria response to the four different drugs was assessed. A "good response" was defined as a 30% reduction in albuminuria.
3. Preclinical Study on Chymase Inhibitors [7]
-
Study Design: A preclinical animal study.
-
Subjects: Diabetic db/db mice, a model for type 2 diabetes.
-
Intervention: Diabetic mice were administered the chymase inhibitor TY-51469.
-
Primary Outcome: The effect of the chymase inhibitor on urinary albumin excretion was evaluated.
-
Mechanism Investigation: The study also investigated the underlying mechanisms, including the prevention of podocyte injury and reduction of oxidative stress.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed mechanisms by which different drug classes reduce albuminuria.
Caption: Mechanism of SGLT-2 inhibitors on albuminuria reduction.
Caption: Mechanism of RAAS inhibitors on albuminuria reduction.
Caption: Preclinical mechanism of Chymase inhibitors on albuminuria.
References
- 1. Albuminuria Responses to Dapagliflozin in Patients With Type 2 Diabetes: A Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Albuminuria-Lowering Treatment in Diabetes by Crossover Rotation to Four Different Drug Classes: A Randomized Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of SGLT-2 inhibitors on albuminuria and proteinuria in diabetes mellitus: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Effects of Novel Antidiabetic Drugs on Albuminuria in Type 2 Diabetes Mellitus: A Systematic Review and Meta-analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Albuminuria: a target for treatment of type 2 diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of Albuminuria Reduction by Chymase Inhibition in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparing NTU281 and Genetic Knockout of TG2: A Guide for Researchers
Introduction
Transglutaminase 2 (TG2) is a unique and multifunctional enzyme implicated in a wide array of cellular processes, including cell adhesion, migration, apoptosis, and extracellular matrix (ECM) stabilization.[1][2] Its dysregulation is associated with various pathologies, from neurodegenerative diseases and cancer to inflammation and tissue fibrosis.[3][4][5] Researchers seeking to understand and target TG2's function primarily rely on two powerful but distinct methodologies: pharmacological inhibition with specific molecules like NTU281 and genetic ablation through knockout (KO) models.
This guide provides an objective comparison of these two approaches, presenting supporting experimental data, detailed protocols, and visual aids to help researchers select the most appropriate model for their scientific inquiries.
Mechanism of Intervention: A Tale of Two Approaches
The fundamental difference between this compound and TG2 knockout lies in the scope and nature of their intervention.
This compound: The Specific Inhibitor
This compound is a site-directed, irreversible inhibitor of TG2.[6] Its mechanism centers on covalently binding to the active site cysteine residue, which is essential for the enzyme's catalytic transamidation activity.[6] A key characteristic is its presumed cell impermeability, meaning it primarily targets extracellular TG2. This makes this compound an excellent tool for dissecting the role of TG2's extracellular cross-linking function without directly affecting its intracellular activities.[7]
Genetic Knockout (TG2-/-): The Complete Ablation
A TG2 knockout mouse model is generated by deleting the Tgm2 gene, resulting in the complete absence of the TG2 protein.[8][9] This approach eliminates all known functions of TG2, providing a comprehensive view of the protein's overall physiological role. These functions include:
-
Enzymatic Activities: Transamidation (protein cross-linking), GTPase signaling, and protein kinase activity.[10]
-
Non-Enzymatic Functions: Acting as a cell-surface adhesion mediator and scaffolding protein, notably by forming a complex with integrins and fibronectin.[1][4]
This complete loss of function is a critical distinction, as many of TG2's roles, particularly in cell adhesion and signaling, are independent of its cross-linking activity.[1]
Impact on Signaling Pathways
TG2 is a central node in several key signaling pathways. Its inhibition or absence can therefore have profound and differing effects. This compound primarily blocks the downstream consequences of TG2's enzymatic cross-linking, while a genetic knockout removes the protein entirely, preventing it from participating in any signaling cascade.
Caption: TG2 signaling pathways and points of intervention.
Quantitative Data Comparison
The following tables summarize experimental data from studies utilizing either this compound or TG2 knockout models, providing a direct comparison of their effects across different physiological and pathological contexts.
Table 1: Comparison of Effects on Fibrosis and Tissue Remodeling
| Parameter | Model / Condition | This compound Treatment | TG2 Knockout (TG2-/-) | Reference |
| Kidney Fibrosis | ||||
| Active TGF-β1 Levels | Streptozotocin-induced diabetic nephropathy (rats) | ↓ 25% reduction in kidney | Not Reported | [11] |
| Collagen III & IV mRNA | Diabetic nephropathy model | ↓ Significant inhibition | Not Reported | [7] |
| Lung Fibrosis | ||||
| Parenchymal Collagen | Bleomycin-induced lung fibrosis (mice) | Not Reported | ↑ 12% increase (vs. 34% in WT) | [12] |
| Lung Hydroxyproline (B1673980) | Bleomycin-induced lung fibrosis (mice) | Not Reported | No significant increase (vs. 60% in WT) | [12] |
| Collagen 1 Gene Expression | Bleomycin-induced lung fibrosis (mice) | Not Reported | Significantly attenuated increase vs. WT | [12] |
| Wound Healing | ||||
| Cutaneous Wound Closure | In vivo murine model (129 strain) | Not Reported | Delayed closure relative to wild-type | [13] |
Table 2: Comparison of Effects on Vascular and Muscle Function
| Parameter | Model / Condition | This compound Treatment | TG2 Knockout (TG2-/-) | Reference |
| Vascular Function | ||||
| Endothelial-Dependent Vasodilation (EDV) to Acetylcholine | Aged mice (8 months) | Not Reported | ↑ Enhanced EDV (70.55% vs 54.48% in old WT) | [14][15] |
| Endothelial-Dependent Vasodilation (EDV) to Acetylcholine | Young mice (3 months) | Not Reported | ↑ Enhanced EDV (92.87% vs 72.11% in young WT) | [14][15] |
| Skeletal Muscle | ||||
| Normalized Grip Force | Adult mice (18-20 weeks) | Not Reported | ↓ 4.27 mN/g (vs. 4.92 mN/g in WT) | [10] |
| Regenerating Myofiber Size | Cardiotoxin-induced injury | Not Reported | ↓ Smaller regenerating fibers | [10] |
Table 3: Comparison of Effects on Inflammation and Innate Immunity
| Parameter | Model / Condition | This compound Treatment | TG2 Knockout (TG2-/-) | Reference |
| Inflammation | ||||
| Nitric Oxide Production | LPS-stimulated glial cells | ↓ Attenuated | Not Reported | [16] |
| iNOS & COX-2 Expression | LPS-stimulated glial cells | ↓ Attenuated | Not Reported | [16] |
| Innate Immunity | ||||
| IFN-β Production | Macrophages stimulated with cytosolic DNA | Not Reported | ↑ Increased production | [17] |
| TBK1-IRF3 Interaction | Macrophages | Not Reported | ↑ Facilitated interaction | [17] |
Experimental Protocols
A summary of the methodologies used to generate the data in the comparison tables is provided below.
1. Diabetic Nephropathy Model (this compound)
-
Animal Model: Wistar rats with streptozotocin-induced diabetes.
-
Intervention: Treatment with the TG2 inhibitor this compound.
-
Methodology: Kidney levels of active TGF-β1 were assessed using a mink lung cell bioassay.[11] Gene expression for collagens was measured via whole-kidney mRNA analysis.[7]
2. Bleomycin-Induced Lung Fibrosis Model (TG2-/-)
-
Animal Model: C57BL/6 wild-type and TG2 knockout mice.
-
Intervention: Intratracheal administration of bleomycin (B88199) to induce fibrosis.
-
Methodology: Parenchymal collagen was quantified using histological analysis. Total lung collagen was measured via a hydroxyproline assay.[12] Gene expression of fibrosis-related genes (e.g., Collagen 1) was determined by RT-PCR from lung tissue homogenates.[12]
3. Vascular Aging Model (TG2-/-)
-
Animal Model: Young (3 months) and old (8 months) wild-type and TG2-/- mice.[15]
-
Methodology: Thoracic aortas were excised and mounted on a wire myograph. Endothelial-dependent vasodilation (EDV) was assessed by measuring the relaxation response to cumulative doses of acetylcholine.[14][15]
4. Skeletal Muscle Injury and Function Model (TG2-/-)
-
Animal Model: Adult TG2+/+ and TG2-/- mice.
-
Methodology: Grip force was measured using a grip strength meter.[10] For regeneration studies, the tibialis anterior muscle was injected with cardiotoxin. At various time points post-injury, muscles were harvested for histological analysis to measure the cross-sectional area of regenerating myofibers.[10]
5. Innate Immunity Model (TG2-/-)
-
Cell Model: Bone marrow-derived macrophages (BMDMs) isolated from wild-type and TG2 knockout mice.
-
Intervention: Transfection of cells with cytosolic DNA to activate the STING pathway.
-
Methodology: IFN-β production in the cell supernatant was quantified by ELISA. Protein-protein interactions (TBK1-IRF3) were assessed via co-immunoprecipitation followed by western blot analysis.[17]
Logical Comparison: Choosing the Right Tool
The decision to use this compound or a TG2 knockout model depends entirely on the research question. Each approach offers distinct advantages and carries specific limitations.
Caption: Logical comparison of this compound vs. TG2 Knockout.
Conclusion and Recommendations
Both this compound and TG2 genetic knockout are invaluable tools for biomedical research, but they answer different questions.
-
This compound offers temporal control and specificity for the extracellular enzymatic activity of TG2. It is ideal for studies aiming to determine if the protein cross-linking function of TG2 is a viable therapeutic target in a specific, often acute, disease context.
-
TG2 knockout models provide the most definitive answer about the overall importance of the TG2 protein in a given biological system. This approach is essential for understanding the protein's role in development, chronic disease, and its non-enzymatic scaffolding functions, which are invisible to enzymatic inhibitors.
A critical consideration for knockout studies is the potential for compensation by other transglutaminase family members, which can sometimes mask the true phenotype of TG2 loss.[8] Conversely, the specificity of this compound for TG2 over other transglutaminases must be considered, although it has been shown to be relatively specific.[7]
Ultimately, the most powerful research often integrates both approaches. For instance, a phenotype observed in a TG2 knockout mouse could be further dissected by using this compound to determine if the effect is mediated specifically by the extracellular transamidation activity of TG2. By understanding the strengths and limitations of each tool, researchers can design more precise experiments to unravel the complex biology of Transglutaminase 2.
References
- 1. Biological Functionalities of Transglutaminase 2 and the Possibility of Its Compensation by Other Members of the Transglutaminase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Functions of Tissue Transglutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transglutaminase 2 Inhibitors and their Therapeutic Role in Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transglutaminase 2 has opposing roles in the regulation of cellular functions as well as cell growth and death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Transglutaminase 2 in Liver Injury via Cross-linking and Silencing of Transcription Factor Sp1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transglutaminase 2 in diabetes mellitus: Unraveling its multifaceted role and therapeutic implications for vascular complications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tissue transglutaminase inhibition as treatment for diabetic glomerular scarring: it's good to be glueless - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tissue-Specific Responses to Loss of Transglutaminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 029497 - NOD.TGM2 KO Strain Details [jax.org]
- 10. Impaired Skeletal Muscle Development and Regeneration in Transglutaminase 2 Knockout Mice [mdpi.com]
- 11. Do changes in transglutaminase activity alter latent transforming growth factor beta activation in experimental diabetic nephropathy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transglutaminase 2 knockout mice are protected from bleomycin‐induced lung fibrosis with preserved lung function and reduced metabolic derangements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transglutaminase 2 Facilitates Murine Wound Healing in a Strain-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. Knockdown of transglutaminase-2 prevents early age-induced vascular changes in mice1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of tissue transglutaminase attenuates lipopolysaccharide-induced inflammation in glial cells through AKT/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Transglutaminase 2 Regulates Innate Immunity by Modulating the STING/TBK1/IRF3 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Advantages of NTU281 Over First-Generation TG Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transglutaminase 2 (TG2), a multifaceted enzyme implicated in the pathophysiology of various fibrotic diseases, has emerged as a compelling therapeutic target. Inhibition of TG2 activity presents a promising strategy for mitigating tissue scarring and organ dysfunction. First-generation transglutaminase (TG) inhibitors, such as cystamine (B1669676), have been utilized experimentally for their ability to modulate TG2 function. However, the development of more specific and potent inhibitors like NTU281 marks a significant advancement in the field. This guide provides a detailed comparison of this compound and first-generation TG inhibitors, supported by experimental data, to highlight the advantages of this next-generation molecule.
Mechanism of Action: A Tale of Two Inhibitors
First-generation TG inhibitors, exemplified by cystamine , are generally characterized as competitive or mixed-type inhibitors. In vivo, cystamine is reduced to cysteamine, which acts as a competitive inhibitor of the transamidation activity of TG2.[1] Cystamine itself can also allosterically inhibit TG2 by promoting the formation of a disulfide bond.[1]
In contrast, This compound is a site-directed, irreversible inhibitor of TG2. This targeted approach offers a more specific and sustained inhibition of the enzyme's activity. By covalently binding to the active site, this compound provides a durable and potent inhibitory effect.
Comparative Efficacy: In Vitro and In Vivo Data
Table 1: In Vitro Efficacy of TG2 Inhibitors
| Inhibitor | Type | Target | Potency |
| This compound | Irreversible, Site-Directed | Transglutaminase 2 | Described as "potent" |
| Cystamine | Competitive (as Cysteamine), Allosteric | Transglutaminases | kinh/Ki = 1.2 mM-1min-1 |
In vivo studies further underscore the advantages of this compound in a disease-relevant context. In a rat model of diabetic nephropathy, this compound treatment demonstrated significant therapeutic benefits.
Table 2: In Vivo Efficacy in a Diabetic Nephropathy Rat Model (8-month study)
| Parameter | Untreated Diabetic Rats | This compound-Treated Diabetic Rats |
| Serum Creatinine (B1669602) | >3.5-fold increase | 68% lower than untreated |
| Albuminuria | Substantial increase | Significantly reversed |
| Glomerulosclerosis | 5-fold increase | No significant increase |
| Tubulointerstitial Fibrosis | 6-fold increase | No significant increase |
Data synthesized from a study on uninephrectomized streptozotocin-induced diabetic rats.
First-generation inhibitors have also been evaluated in vivo. For instance, in a carbon tetrachloride-induced liver fibrosis model in rats, cystamine treatment led to a significant reduction in the hepatic fibrosis score (4.20 ± 0.81 vs. 6.46 ± 0.68 in controls) and a decrease in liver hydroxyproline (B1673980) content. While effective to some extent, the systemic and less targeted nature of these inhibitors may limit their therapeutic window and overall efficacy compared to this compound.
Signaling Pathway of TG2 in Fibrosis
Transglutaminase 2 plays a pivotal role in the progression of fibrosis, primarily through its interaction with the Transforming Growth Factor-β (TGF-β) signaling pathway and by directly cross-linking extracellular matrix (ECM) proteins. The following diagram illustrates this pathological cascade and the points of intervention for TG2 inhibitors.
Caption: TG2's role in fibrosis and the inhibitory action of this compound.
Experimental Methodologies
In Vitro Transglutaminase 2 Activity Assay
A common method to assess TG2 activity and inhibition is a colorimetric or fluorometric assay. The following provides a general protocol that can be adapted for specific inhibitors.
Objective: To determine the in vitro inhibitory potential of a compound against TG2.
Materials:
-
Recombinant human TG2
-
Substrate (e.g., N,N-dimethylcasein)
-
Amine donor (e.g., monodansylcadaverine for fluorescent assay or hydroxylamine (B1172632) for colorimetric assay)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Calcium chloride (CaCl₂)
-
Test inhibitor (e.g., this compound, cystamine)
-
96-well microplate
-
Microplate reader (colorimetric or fluorescence)
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, substrate, and amine donor.
-
Add serial dilutions of the test inhibitor to the wells. Include a vehicle control (solvent only).
-
Initiate the reaction by adding a solution of recombinant TG2 and CaCl₂ to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA for TG2 or as per kit instructions).
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value by plotting the data.
Animal Model of Diabetic Nephropathy
The in vivo efficacy of TG2 inhibitors in the context of diabetic kidney disease can be evaluated using a streptozotocin (B1681764) (STZ)-induced diabetic rat model.
Objective: To assess the therapeutic effect of a TG2 inhibitor on the progression of diabetic nephropathy.
Animal Model:
-
Male Wistar or Sprague-Dawley rats.
-
Uninephrectomy (surgical removal of one kidney) can be performed to accelerate nephropathy.
-
Diabetes is induced by a single intraperitoneal injection of STZ (e.g., 55-65 mg/kg). Blood glucose levels are monitored to confirm diabetes.
Treatment Protocol:
-
Following the induction of diabetes, animals are randomly assigned to treatment groups (e.g., vehicle control, this compound-treated).
-
This compound can be administered via osmotic mini-pumps implanted subcutaneously for continuous delivery over the study period (e.g., 4-8 months).
-
Body weight and blood glucose levels are monitored regularly.
-
At specified time points, 24-hour urine samples are collected for albuminuria assessment, and blood samples are taken for serum creatinine measurement.
Endpoint Analysis:
-
At the end of the study, animals are euthanized, and kidneys are harvested.
-
One portion of the kidney is fixed in formalin for histological analysis (e.g., Periodic acid-Schiff and Masson's trichrome staining) to assess glomerulosclerosis and tubulointerstitial fibrosis.
-
Another portion is snap-frozen for molecular and biochemical analyses (e.g., Western blotting for fibrotic markers, measurement of hydroxyproline content).
The following diagram outlines the general workflow for evaluating a TG2 inhibitor in an animal model of diabetic nephropathy.
Caption: Experimental workflow for in vivo evaluation of TG2 inhibitors.
Conclusion
This compound represents a significant improvement over first-generation TG inhibitors like cystamine. Its site-directed, irreversible mechanism of action confers high potency and specificity, leading to superior efficacy in preclinical models of fibrotic disease. The robust in vivo data from diabetic nephropathy studies highlight the therapeutic potential of this compound in attenuating kidney damage and preserving organ function. For researchers and drug development professionals, the targeted approach of this compound offers a more promising avenue for the development of novel anti-fibrotic therapies. Further investigation into the clinical translation of potent and specific TG2 inhibitors like this compound is warranted.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of NTU281
Hazard Identification and Waste Management
Prior to disposal, a thorough hazard assessment is crucial. For a novel compound like NTU281, this involves a combination of predictive analysis based on its chemical structure and known reactivity, as well as careful experimental characterization of its waste products.[3] The following table summarizes the key information that should be obtained and documented, ideally from a Safety Data Sheet (SDS) if available from the supplier, before proceeding with disposal.[2]
| Property | Required Information | Importance for Disposal |
| Physical Properties | Molecular Formula, Molecular Weight, Physical State, Melting Point, Boiling Point | Determines appropriate storage and potential physical hazards. |
| Chemical Properties | Solubility, Reactivity with other chemicals (e.g., acids, bases, oxidizing agents) | Essential for waste segregation to prevent dangerous reactions.[2] |
| Hazard Class | Flammability, Corrosivity, Toxicity, Reactivity | Dictates the type of waste container, labeling, and disposal route.[2] |
| Storage Temperature | Recommended storage conditions | Ensures stability of the chemical waste until disposal. |
General Disposal Protocol for Novel Research Compounds
The following step-by-step protocol outlines a general procedure for the safe disposal of small quantities of novel research chemicals like this compound. This protocol should be adapted to comply with your institution's specific EHS guidelines and local regulations.[2]
1. Waste Segregation and Labeling:
-
Segregate this compound waste from all other waste streams at the point of generation.[3]
-
Use separate, clearly labeled, and compatible waste containers.[3] Mixing incompatible chemicals can lead to violent reactions, generation of toxic gases, or fire.[2]
-
The container must have a tight-fitting lid.[2]
-
The label should include:[2]
-
The words "Hazardous Waste".
-
The full chemical name "this compound". Avoid abbreviations or formulas.
-
The date waste was first added to the container (accumulation start date).
-
The principal investigator's name and laboratory location.
-
The specific hazards of the waste (e.g., flammable, corrosive, toxic). If unknown, indicate "Hazards Not Fully Known."
-
2. Waste Storage and Containment:
-
Store the waste container in a designated, secure area.
-
Place the waste container in a secondary container, such as a plastic tub, to contain any potential leaks or spills.[2]
3. Contacting Environmental Health and Safety (EHS):
-
Once the waste container is ready for pickup, contact your institution's EHS office.
-
Be prepared to provide the EHS office with all available information about the compound and the waste generated.[2]
Experimental Protocols for Waste Characterization
In the absence of a specific SDS for this compound, your EHS office may require a characterization of the waste before disposal. The following are general experimental protocols that may be employed.[3]
-
pH and Corrosivity Test: To determine if the waste is corrosive.
-
Flammability Test (Flash Point): To determine the flash point of the liquid waste.
-
Methodology (Small-Scale Closed-Cup Method):
-
Place a small, known volume of the this compound waste into a closed-cup flash point tester.
-
Slowly heat the sample while periodically introducing an ignition source (e.g., a spark or small flame) into the vapor space.[3]
-
The flash point is the lowest temperature at which the vapors of the material will ignite.
-
-
-
Reactivity Test: To assess the potential for dangerous reactions.
-
Methodology:
-
Carefully add a small amount of the this compound waste to water, acids, and bases in separate test tubes.
-
Observe for signs of a reaction, such as gas evolution, temperature change, or precipitate formation.[3]
-
-
-
Toxicity Characteristic Leaching Procedure (TCLP): To determine if the waste contains toxic heavy metals or organic compounds that could leach into groundwater.
-
Methodology: This is a complex regulatory test that should be performed by a certified environmental laboratory.[3]
-
A representative sample of the this compound waste is required.
-
The sample is extracted with an acidic fluid for 18 hours.[3]
-
The resulting extract is analyzed for the presence of specific contaminants.[3]
-
If the concentrations of these contaminants exceed regulatory limits, the waste is considered toxic.[3]
-
-
Disposal Procedure Workflow
The following diagram illustrates the logical workflow for the proper handling and disposal of a novel chemical compound like this compound.
By following these general guidelines and working closely with your institution's EHS department, you can ensure the safe and compliant disposal of this compound waste, protecting yourself, your colleagues, and the environment.
References
Essential Safety and Operational Protocols for Handling NTU281
Disclaimer: As a novel research chemical, a specific Safety Data Sheet (SDS) for NTU281 is not publicly available. Therefore, it is crucial to treat this compound as a compound with unknown toxicity and handle it with the utmost caution. The following guidelines are based on best practices for handling potentially hazardous research chemicals and are intended to provide a framework for establishing safe laboratory procedures.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure to this compound. The required level of protection depends on the specific laboratory operation being performed. All personnel must be trained in the proper use and limitations of their PPE.[1]
Table 1: Recommended Personal Protective Equipment for this compound
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[2][3] | Protects against splashes, aerosols, and flying particles when handling the solid compound or solutions. Safety glasses alone are insufficient.[2][3] |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile).[3] | Provides a barrier against skin contact. Double-gloving is recommended as an additional precaution.[3] |
| Body Protection | A disposable, fluid-resistant laboratory coat with long sleeves. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | An N95 or higher-rated respirator.[4] | Recommended when handling the powder form of this compound outside of a certified containment device to prevent inhalation of fine particles.[4] |
Operational Plan: Safe Handling Protocols
A clear and detailed operational plan is essential for ensuring consistent and safe handling of this compound by all laboratory personnel.
Experimental Protocol: Safe Handling of this compound Powder
-
Preparation:
-
All work with solid this compound must be conducted within a certified chemical fume hood, biological safety cabinet (BSC), or a containment ventilated enclosure (CVE) to minimize inhalation exposure.[4]
-
Ensure that a current Safety Data Sheet (SDS) for a similar compound or a general chemical hazard assessment is readily accessible.[4]
-
Verify that an emergency eyewash station and safety shower are accessible and operational.[5]
-
Assemble all necessary materials and equipment before starting the procedure to minimize movement in and out of the containment area.
-
-
Weighing and Aliquoting:
-
Dissolving and Reconstitution:
-
Post-Handling:
-
Decontaminate all surfaces and equipment used in the procedure with an appropriate solvent.
-
Properly dispose of all contaminated materials, including gloves, disposable lab coats, and any single-use equipment, in designated hazardous waste containers.[4]
-
Remove PPE in the correct order to avoid cross-contamination.
-
Thoroughly wash hands with soap and water after removing gloves.[4]
-
Disposal Plan
Proper disposal of this compound and all associated contaminated materials is critical to prevent environmental contamination and accidental exposure.[4]
-
Unused this compound: Unused or expired this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[6] It should be placed in a clearly labeled, sealed, and compatible waste container.[6]
-
Contaminated Labware (Glass and Plastic): All disposable labware that has come into contact with this compound should be considered hazardous waste and placed in a designated sharps or waste container.[4] Do not attempt to rinse and reuse disposable items.[4]
-
Contaminated PPE: All used PPE, including gloves, disposable lab coats, and respirator cartridges, must be disposed of as hazardous waste in a designated, clearly labeled container.[4]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.[7]
Visualization of Safe Handling Workflow
The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.
References
- 1. Personal Protective Equipment | Research and Innovation [unh.edu]
- 2. uah.edu [uah.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. benchchem.com [benchchem.com]
- 5. essr.umd.edu [essr.umd.edu]
- 6. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 7. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
